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Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Documentation Hub

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  • Product: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
  • CAS: 1935107-75-7

Core Science & Biosynthesis

Foundational

Chemical properties of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Operational Framework for Chemical Biology & Drug Discovery Executive Summary Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7) represents a high-value "scaffold hopping" pharmacophore in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Framework for Chemical Biology & Drug Discovery

Executive Summary

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7) represents a high-value "scaffold hopping" pharmacophore in modern medicinal chemistry.[1] Structurally mimicking the purine core of ATP, this bicyclic heterocycle offers a trifunctional reactivity profile that allows for orthogonal functionalization. Its utility is defined by the unique electronic interplay between the electron-withdrawing methyl ester at C-7, the chemically versatile bromide handle at C-2, and the nucleophilic C-3 position.[1] This guide details the physicochemical architecture, synthetic pathways, and validated experimental protocols for leveraging this molecule in lead optimization.

Structural Architecture & Physicochemical Profile

The molecule consists of a fused 5,6-bicyclic system.[2][3][4] The bridgehead nitrogen (N-1) and the pyridine nitrogen (N-4) create a distinct dipole, while the substituents at C-2 (Bromo) and C-7 (Methoxycarbonyl) dictate its reactivity landscape.[1]

Physicochemical Data Matrix
PropertyValueTechnical Implication
Molecular Formula C₉H₇BrN₂O₂Core stoichiometry.[1]
Molecular Weight 255.07 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
LogP (Calc) ~1.6 - 1.9Optimal lipophilicity for membrane permeability; falls within Lipinski's Rule of 5.[1]
H-Bond Acceptors 3 (N-1, N-4, Carbonyl O)Critical for H-bond networking in kinase hinge binding.[1]
Topological Polar Surface Area ~43-46 ŲIndicates good oral bioavailability potential.[1]
pKa (Conj. Acid) ~3.5 - 4.5The C-7 ester reduces the basicity of N-1 compared to the parent scaffold (pKa ~6.8).[1]
Electronic Characterization

The C-7 methyl ester acts as a strong electron-withdrawing group (EWG).[1] This has two critical effects:

  • Deactivation of C-3: The nucleophilicity of the C-3 position is attenuated compared to unsubstituted imidazo[1,2-a]pyridine, requiring more vigorous conditions for electrophilic aromatic substitution (SEAr).[1]

  • Acidity of C-3 Proton: The C-3 proton becomes slightly more acidic, facilitating C-H activation protocols.[1]

Synthetic Routes & Production

The synthesis of 2-bromoimidazo[1,2-a]pyridines is distinct from the 3-bromo isomers (which are formed via kinetic electrophilic bromination).[1] The 2-bromo motif is best installed de novo during the cyclization event or via directed lithiation.[1]

Primary Route: Condensation-Cyclization

The most robust scale-up route involves the condensation of Methyl 2-aminoisonicotinate with 1,1,2-tribromoethane .[1]

  • Mechanism: The exocyclic amine attacks the less hindered bromide of the tribromoethane, followed by N-alkylation and subsequent cyclization with elimination of HBr.

  • Yield Expectations: 40–65% (Purification via recrystallization from EtOH).[1]

Alternative Route: C-2 Lithiation

For late-stage functionalization, the parent scaffold (methyl imidazo[1,2-a]pyridine-7-carboxylate) can be selectively lithiated at C-2 using n-BuLi at -78°C, followed by quenching with a bromine source (e.g., CBr₄ or NBS).[1] Note: This requires strict anhydrous conditions.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: De Novo Synthesis of the 2-Bromo Scaffold via Condensation Start Methyl 2-aminoisonicotinate Inter Intermediate: N-alkylated species Start->Inter Nucleophilic Attack Reagent Reagent: 1,1,2-Tribromoethane Reagent->Inter Cyclization Cyclization (Reflux/EtOH) Inter->Cyclization -HBr Product Methyl 2-bromoimidazo [1,2-a]pyridine-7-carboxylate Cyclization->Product Aromatization

Reactivity Matrix & Orthogonal Functionalization

This molecule is a "chemical chameleon," allowing sequential modification at three distinct sites without cross-reactivity.[1]

The Reactivity Map
  • C-2 Position (Bromide): The primary handle for Palladium-catalyzed cross-couplings.[1] It is less reactive than an aryl iodide but sufficiently reactive for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]

  • C-7 Position (Ester): A masking group for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via aminolysis).[1] It modulates the solubility and electronics of the core.[1]

  • C-3 Position (C-H): The nucleophilic center.[1] Despite the EWG at C-7, it remains susceptible to Vilsmeier-Haack formylation, halogenation (NIS/NBS), or transition-metal-catalyzed C-H arylation.[1]

Strategic Functionalization Logic

ReactivityMap Figure 2: Orthogonal Reactivity Triad Core Methyl 2-bromoimidazo [1,2-a]pyridine-7-carboxylate C2 C-2 Position (Br) Suzuki/Sonogashira Coupling (Aryl-Aryl Bond Formation) Core->C2 C7 C-7 Position (COOMe) Hydrolysis/Amidation (Solubility/Targeting) Core->C7 C3 C-3 Position (C-H) Electrophilic Substitution (Formylation/Halogenation) Core->C3

Validated Experimental Protocols

Protocol A: C-2 Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl group at the C-2 position while preserving the C-7 ester.[1]

Reagents:

  • Substrate: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Thermal Condition: Heat at 90°C for 4–6 hours.

    • Microwave Alternative: 110°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The ester usually makes the product slightly polar; expect elution around 30–50% EtOAc.[1]

Protocol B: C-7 Ester Hydrolysis (Saponification)

Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]

Reagents:

  • Substrate: Functionalized ester derivative (1.0 equiv)

  • Base: LiOH[1]·H₂O (3.0 equiv)[1]

  • Solvent: THF/Water (3:1 ratio)[1]

Procedure:

  • Dissolve the substrate in THF/Water at 0°C.

  • Add LiOH·H₂O in one portion.[1][5]

  • Allow to warm to room temperature and stir for 2–4 hours. (Monitor by TLC; the acid will stay at the baseline).[1]

  • Workup (Critical): Carefully acidify to pH ~3–4 using 1N HCl. The carboxylic acid product often precipitates.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x).[1]

    • Note: The imidazo[1,2-a]pyridine nitrogen can be protonated at low pH (pH < 2), making the molecule water-soluble. Do not over-acidify.

Therapeutic Relevance & Applications[2][3][4][6][7][8][9]

Kinase Inhibition (Scaffold Hopping)

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine rings found in many kinase inhibitors.

  • Binding Mode: The N-1 nitrogen serves as a hydrogen bond acceptor for the hinge region of kinases (e.g., p38 MAP kinase, PI3K).

  • C-7 Vector: The carboxylate at C-7 points towards the solvent-exposed region, making it an ideal site for solubilizing groups (e.g., piperazines, morpholines) via amidation.[1]

Anti-Infectives

Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis (TB).[1][2][3] The 2-bromo group allows for the introduction of lipophilic aryl tails necessary for penetrating the mycobacterial cell wall, while the C-7 position can be tuned to modulate metabolic stability.

References

  • PubChem Compound Summary. Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CID 118705117).[1][6] National Center for Biotechnology Information. [Link][1]

  • Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Organic & Biomolecular Chemistry. (General synthetic strategies for the scaffold). [Link]

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent."[1] Current Topics in Medicinal Chemistry. (Medicinal chemistry applications). [Link]

Sources

Exploratory

A Technical Guide to the Molecular Structure and Properties of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds. Its unique structural and electronic properties make it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds. Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth analysis of a specific, functionalized derivative: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. We will dissect its molecular architecture, detail its physicochemical properties, and present a representative synthetic strategy grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to engineer next-generation molecular entities.

Core Molecular Identity and Physicochemical Properties

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a distinct chemical entity characterized by a fused bicyclic heteroaromatic system. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, molecular formula, and precise molecular weight. These foundational data points are crucial for experimental design, analytical characterization, and stoichiometric calculations in synthetic applications.

The compound's key identifiers and properties are summarized below for rapid reference.

ParameterValueSource(s)
Compound Name Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate[1]
CAS Number 1935107-75-7[2]
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [2]
Monoisotopic Mass 253.96909 Da[3]
Typical Purity ≥98%[2]

Elucidation of the Molecular Structure

The molecular architecture of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is fundamental to its chemical behavior and potential biological activity. The structure is comprised of two fused heterocyclic rings: a five-membered imidazole ring and a six-membered pyridine ring.

  • Core Scaffold: The imidazo[1,2-a]pyridine core is a planar, aromatic system with ten pi-electrons, conforming to Hückel's rule. The nitrogen atom at position 1 of the imidazole ring is shared with the pyridine ring, creating a bridgehead nitrogen that is characteristic of this scaffold.

  • Substituent Placement and Influence:

    • 2-Bromo Group: A bromine atom is attached at the C2 position of the imidazole ring. This position is electronically distinct and often participates in halogen bonding or serves as a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The strong electron-withdrawing nature of bromine also modulates the electronic density of the entire ring system.

    • 7-Carboxylate Group: A methyl ester (methoxycarbonyl) group is located at the C7 position of the pyridine ring. This electron-withdrawing group significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding interactions through its carbonyl oxygen. It can also be hydrolyzed to the corresponding carboxylic acid, providing a vector for prodrug strategies or linkage to other molecular fragments.

The specific arrangement of these substituents creates a unique electronic and steric profile, making this molecule a valuable and versatile building block in discovery chemistry.

Caption: 2D representation of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.

A Representative Synthetic Strategy

Principle of the Synthesis

The core of the synthesis involves a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization and subsequent dehydration/aromatization.

  • Nucleophilic Attack: The exocyclic amino group of the 2-aminopyridine derivative attacks the electrophilic carbon of the α-halocarbonyl reagent.

  • Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Aromatization: A final dehydration step occurs to yield the stable, aromatic imidazo[1,2-a]pyridine scaffold.

Proposed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization of reaction conditions, stoichiometry, and purification methods.

Objective: To synthesize Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.

Starting Materials:

  • Methyl 5-amino-2-chloropyridine-4-carboxylate (or a related 2-aminopyridine precursor that leads to the desired substitution pattern).

  • Bromoacetaldehyde or a suitable equivalent.

  • A subsequent brominating agent like N-Bromosuccinimide (NBS) might be required if the 2-bromo position is not installed during cyclization. A more direct approach involves using a reagent like glyoxal and then performing a regioselective bromination. An alternative, more direct cyclization would use a 2-aminopyridine precursor and a 2,2-dihalo- or 2-bromo-2-formylacetate derivative.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the appropriate 2-aminopyridine precursor in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add 1.1 equivalents of the α-halocarbonyl reagent (e.g., chloroacetaldehyde solution) to the flask.[5]

    • Causality Explanation: An excess of the alkylating agent is used to ensure complete consumption of the starting aminopyridine. Ethanol is a common solvent as it effectively dissolves the reactants and has an appropriate boiling point for reflux conditions without being overly reactive.

  • Cyclization Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Causality Explanation: Cooling prevents the uncontrolled boiling of the solvent during pressure reduction and ensures safe handling.

  • Neutralization and Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Causality Explanation: The NaHCO₃ wash is critical to neutralize any hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which could otherwise cause side reactions or prevent effective purification. The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide this documentation.[2]

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Validation A Reactants Charged (2-Aminopyridine Derivative, α-Halocarbonyl, Solvent) B Reflux & Monitor (TLC) A->B Heat C Cool & Concentrate B->C D Aqueous Extraction (NaHCO₃, Brine) C->D E Column Chromatography D->E F Characterization (NMR, MS, HPLC) E->F G Final Product >98% F->G

Caption: Generalized workflow for the synthesis and validation of the target compound.

Conclusion

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a highly functionalized heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its defined molecular structure, characterized by strategically placed bromo and methyl ester functional groups, offers multiple avenues for synthetic diversification. The well-established principles of imidazo[1,2-a]pyridine synthesis provide a reliable foundation for its preparation. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this compound in their research and development endeavors.

References

  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | C9H7BrN2O2. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

  • Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate. PubChemLite. [Link]

  • Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

Sources

Foundational

Technical Guide: 2-Bromoimidazo[1,2-a]pyridine Derivatives in Drug Discovery

The following technical guide provides an in-depth analysis of 2-bromoimidazo[1,2-a]pyridine derivatives, tailored for researchers and drug discovery professionals. Executive Summary The imidazo[1,2-a]pyridine scaffold r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-bromoimidazo[1,2-a]pyridine derivatives, tailored for researchers and drug discovery professionals.

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1] While the parent heterocycle is naturally nucleophilic at the C-3 position, the 2-bromoimidazo[1,2-a]pyridine derivative (CAS: 112581-95-0) acts as a critical "linchpin" intermediate. It reverses the standard reactivity profile, allowing for electrophilic functionalization at the C-2 position via palladium-catalyzed cross-couplings. This guide details the synthetic access, orthogonal reactivity, and strategic application of this scaffold in generating bioactive libraries.

Part 1: Synthetic Access & Chemical Space

The Regioselectivity Challenge

The primary challenge in working with imidazo[1,2-a]pyridines is the distinct electronic bias of the bicyclic system.

  • C-3 Position (Nucleophilic): The nitrogen bridgehead donates electron density into the 5-membered ring, making C-3 highly susceptible to electrophilic aromatic substitution (SEAr). Direct bromination of the parent scaffold with NBS or

    
     almost exclusively yields the 3-bromo  derivative.
    
  • C-2 Position (Electrophilic Potential): Accessing the 2-bromo derivative requires de novo synthesis or specific directing groups, as direct halogenation is electronically disfavored at this position.

Synthesis of the 2-Bromo Core

Unlike the 3-bromo isomer, 2-bromoimidazo[1,2-a]pyridine is typically synthesized via cyclization rather than direct functionalization.

Primary Route: Condensation of 2-Aminopyridine The most robust entry to 2-functionalized derivatives is the Ortoleva-King type condensation of 2-aminopyridine with


-halocarbonyls.
  • To make 2-Aryl derivatives (Directly): Condensation with

    
    -bromoacetophenones.
    
  • To make the 2-Bromo scaffold: Condensation with 1,1-dibromo-2-ethoxyethene or specialized gem-dibromo reagents.

SynthesisPathways Start 2-Aminopyridine Reagent1 α-Bromoacetophenone (Ortoleva-King) Start->Reagent1 Reagent2 1,1-Dibromo-2-ethoxyethene (or equivalent) Start->Reagent2 Product1 2-Arylimidazo[1,2-a]pyridine (e.g., Zolpidem Core) Reagent1->Product1 Reflux/EtOH Product2 2-Bromoimidazo[1,2-a]pyridine (The Scaffold) Reagent2->Product2 Cyclization Reagent3 Imidazo[1,2-a]pyridine + NBS Product2->Reagent3 Direct bromination goes to C-3 Product3 3-Bromoimidazo[1,2-a]pyridine (Wrong Isomer) Reagent3->Product3

Caption: Divergent synthetic pathways from 2-aminopyridine. Note the specific precursors required for C-2 vs C-3 functionalization.

Part 2: Functionalization Strategies (The Toolkit)

The 2-bromoimidazo[1,2-a]pyridine scaffold serves as a versatile electrophile. Its stability allows it to survive conditions that might degrade other heteroaryl halides, yet it remains reactive enough for Pd-catalyzed couplings.

Orthogonal Functionalization

A major advantage of this scaffold is the ability to sequentially functionalize C-2 and C-3.

Reaction TypeTarget PositionReagentsOutcome
Suzuki-Miyaura C-2 (Br) Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl formation (Library generation)
Sonogashira C-2 (Br) Terminal Alkyne, PdCl₂(PPh₃)₂, CuIAlkynyl-linked derivatives
Electrophilic Subst. C-3 (H) NBS, NIS, or POCl₃/DMFHalogenation or Formylation (post-coupling)
C-H Activation C-3 (H) Pd(OAc)₂, Aryl-I, Ag₂CO₃Direct C-3 arylation (late-stage)
Regioselectivity Map

The following diagram illustrates the reactivity "hotspots" of the scaffold, guiding synthetic planning.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 C-3 Position Nucleophilic (SEAr) Formylation, Halogenation Core->C3 High Electron Density C2 C-2 Position Electrophilic (if Br) Suzuki/Sonogashira Coupling Core->C2 Synthetic Handle (Br) C58 C-5/6/7/8 Positions Electronic Tuning (Substituted via starting 2-aminopyridine) Core->C58 Pre-functionalized

Caption: Reactivity profile of the imidazo[1,2-a]pyridine scaffold. C-2 and C-3 offer orthogonal handles for diversity.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

GABA-A Receptor Modulators

Historically, the 2-aryl substitution pattern is critical for binding to the benzodiazepine site of the GABA-A receptor.

  • Zolpidem (Ambien): Features a 2-(4-tolyl) group.

  • Alpidem: Features a 2-chloro-4-tolyl group.

  • Strategy: Using 2-bromoimidazo[1,2-a]pyridine, researchers can rapidly screen various aryl boronic acids to optimize the "Region 2" binding pocket of the GABA receptor without resynthesizing the core from scratch every time.

Anticancer Agents (Kinase Inhibition)

Derivatives functionalized at C-2 and C-3 have shown potent inhibition of:

  • PI3K (Phosphoinositide 3-kinase): 2-Amide derivatives.

  • VEGFR/PDGFR: 2-Aryl urea derivatives.

  • Tubulin Polymerization: 2-Aryl-3-aroyl derivatives (mimicking Combretastatin A-4).

Anti-Infectives
  • Anti-TB: Imidazo[1,2-a]pyridine-3-carboxamides have shown activity against Mycobacterium tuberculosis.

  • Antiviral: C-2 functionalized analogs target RSV fusion proteins.[2][3]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (General Condensation)

This protocol generates the 2-aryl core directly, bypassing the bromo intermediate, suitable for specific targets.

  • Reagents: 2-Aminopyridine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), Sodium Bicarbonate (

    
    , 1.2 equiv).
    
  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine (94 mg, 1.0 mmol) in ethanol (5 mL).

    • Add 2-bromoacetophenone (199 mg, 1.0 mmol).

    • Reflux the mixture for 2–4 hours. (TLC monitoring: 30% EtOAc/Hexane).

    • Cool to room temperature.[4] Add

      
       (100 mg) and stir for 30 mins to neutralize HBr.
      
    • Workup: Remove solvent in vacuo. Resuspend in water/EtOAc. Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallize from ethanol or flash chromatography.

    • Yield: Typically 80–90%.

Protocol B: Suzuki Coupling of 2-Bromoimidazo[1,2-a]pyridine

This protocol is used for library generation starting from the 2-bromo scaffold.

  • Reagents: 2-Bromoimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • In a sealed tube, combine 2-bromoimidazo[1,2-a]pyridine (197 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and

      
       (276 mg, 2.0 mmol).
      
    • Add Dioxane (4 mL) and Water (1 mL). Degas with Argon for 10 mins.

    • Add

      
       (58 mg, 0.05 mmol). Seal and heat to 90°C  for 12 hours.
      
    • Workup: Dilute with EtOAc, wash with water and brine.

    • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Note: The 2-position is less sterically hindered than the 3-position, often allowing milder conditions than typical heteroaryl couplings.

Part 5: Future Outlook

The field is moving towards C-H activation to bypass pre-functionalized halides entirely. Recent advances use Ruthenium or Rhodium catalysts to directly arylate the C-2 or C-3 positions of the parent imidazo[1,2-a]pyridine. However, for controlled, high-throughput library generation in industry, the 2-bromo intermediate remains the gold standard for reliability and regiocontrol.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link

  • Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry. Link

  • Perveen, S., et al. (2021). "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience. Link

  • Kushwaha, N. D., et al. (2017).[5] "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry. Link

  • Stasyuk, A. J., et al. (2012). "Imidazo[1,2-a]pyridine: A versatile scaffold for the synthesis of fluorescent dyes." Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrolysis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Abstract This comprehensive guide provides detailed application notes and optimized protocols for the hydrolysis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate to its corresponding carboxylic acid, 2-bromoimidazo[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the hydrolysis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate to its corresponding carboxylic acid, 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid. This transformation is a critical step in the synthesis of advanced intermediates for drug discovery and development, leveraging the versatile imidazo[1,2-a]pyridine scaffold. This document delves into the mechanistic underpinnings of ester hydrolysis, offers multiple field-proven protocols, presents comparative data, and includes a troubleshooting guide to empower researchers in achieving high-yield, clean conversions.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous marketed drugs such as Zolpidem, Alpidem, and Olprinone.[1] Its rigid, planar structure and ability to engage in various biological interactions make it an attractive framework for designing novel therapeutics targeting a wide array of conditions, including bacterial infections, cancer, and inflammatory diseases.[1][2][3]

The conversion of the methyl ester at the 7-position to a carboxylic acid is a pivotal synthetic step. The resulting 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a versatile building block, primed for further functionalization, most commonly through amide bond formation, to explore structure-activity relationships and develop new chemical entities.[4] This guide provides the essential knowledge and practical protocols to perform this hydrolysis reaction efficiently and reliably.

Mechanistic Considerations: The Chemistry of Ester Hydrolysis

The cleavage of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[5] This transformation can be achieved under either basic or acidic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification)

The most common and generally preferred method for hydrolyzing esters is base-catalyzed hydrolysis, also known as saponification.[5][6][7] This process is effectively irreversible, which drives the reaction to completion.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: A hydroxide ion (e.g., from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6][8] This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.[8]

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is thermodynamically very favorable and renders the overall reaction irreversible under basic conditions.[6]

  • Protonation (Work-up): The final carboxylic acid is obtained by adding an acid during the work-up step to protonate the carboxylate salt.[6][9]

G Start Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Products Carboxylate Salt + Methanol Intermediate->Products 2. Elimination of Methoxide FinalProduct 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid Products->FinalProduct 3. Acidic Work-up (H⁺)

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[5][10] The reaction is an equilibrium process, and to drive it towards the products (carboxylic acid and alcohol), a large excess of water is required.[7][10]

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon much more electrophilic.[10]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The intermediate collapses, eliminating a neutral methanol molecule and yielding the protonated carboxylic acid.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[10]

G Start Ester + H₃O⁺ ProtonatedEster Protonated Ester Start->ProtonatedEster 1. Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate 2. H₂O Attack FinalProduct Carboxylic Acid + Methanol + H₃O⁺ TetrahedralIntermediate->FinalProduct 3. Proton Transfer & Elimination

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Recommended Hydrolysis Protocols

For the hydrolysis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, saponification is the recommended approach due to its efficiency and irreversibility. Below are two robust protocols using common laboratory reagents.

Protocol 1: Mild Hydrolysis with Lithium Hydroxide (LiOH)

Rationale: Lithium hydroxide is often the base of choice for hydrolyzing esters in complex or sensitive molecules. Its reactions are often cleaner, and lithium salts can have different solubility profiles compared to sodium or potassium salts, sometimes simplifying the work-up. A co-solvent like tetrahydrofuran (THF) or methanol is essential to ensure the ester is soluble in the aqueous reaction medium.[11][12]

Materials:

  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.

  • Add Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25 °C) or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). The product, being a carboxylic acid, will be more polar than the starting ester.

  • Quenching & Solvent Removal: Once complete, cool the reaction to room temperature. Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to pH 2-3. The carboxylic acid product should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum.

    • If no solid forms or for higher recovery: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Protocol 2: Standard Hydrolysis with Sodium Hydroxide (NaOH)

Rationale: Sodium hydroxide is a cost-effective and strong base that provides rapid hydrolysis.[13] Methanol is often used as a co-solvent, which also helps to dissolve the sodium hydroxide.

Materials:

  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M or 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in methanol.

  • Add Base: Add an aqueous solution of sodium hydroxide (2.0-4.0 eq, e.g., 1 M or 2 M solution). The final solvent ratio of MeOH:Water can be around 2:1 to 3:1.

  • Reaction: Stir the mixture at room temperature or heat to reflux (approx. 65 °C) to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours at reflux).

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute the residue with water, cool in an ice bath, and carefully acidify to pH 2-3 with HCl. Observe for product precipitation.

  • Isolation & Purification: Follow steps 7-9 as described in Protocol 1.

Comparative Overview of Protocols

ParameterProtocol 1: LiOH / THFProtocol 2: NaOH / MeOH
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Relative Strength MilderStronger
Typical Solvents THF / WaterMethanol / Water[13]
Temperature Room Temp to 50 °CRoom Temp to Reflux (~65 °C)
Reaction Time 2 - 6 hours1 - 4 hours
Key Advantage Often provides cleaner reactions for sensitive substrates.Faster reaction times and lower cost.
Considerations THF must be fully removed before acidification.Higher temperatures may increase risk of side reactions.

Experimental Workflow

The general process for converting the methyl ester to the final purified carboxylic acid is outlined below.

Caption: General Experimental Workflow for Saponification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base (less than 1 eq consumed by reaction).2. Low reaction temperature or insufficient time.3. Poor solubility of the starting material.1. Use at least 2-3 equivalents of base.2. Increase temperature (e.g., to 40-50°C for LiOH, reflux for NaOH) and/or extend reaction time.3. Increase the proportion of the organic co-solvent (THF or MeOH).
Side Product Formation 1. Decomposition under harsh conditions (e.g., prolonged heating with strong base).2. Potential for nucleophilic substitution of the bromine atom (less likely but possible under forcing conditions).1. Use milder conditions: LiOH at room temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.
Product Does Not Precipitate Upon Acidification 1. The carboxylic acid has some solubility in the acidic aqueous medium.2. Insufficient acidification.1. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.2. Check the pH with pH paper to ensure it is in the 2-3 range. Add more acid if necessary.
Emulsion During Extraction 1. Formation of fine solid particles at the interface.2. High concentration of salts.1. Add brine to the separatory funnel to help break the emulsion.2. Filter the entire mixture through a pad of Celite before separating the layers.

Conclusion

The hydrolysis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a straightforward yet crucial transformation for the synthesis of advanced pharmaceutical intermediates. Base-catalyzed saponification using either lithium hydroxide or sodium hydroxide provides a reliable and high-yielding route to the desired carboxylic acid. By understanding the underlying mechanism, selecting the appropriate reaction conditions, and anticipating potential challenges, researchers can confidently and efficiently execute this protocol, enabling the rapid advancement of their drug discovery programs.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Aakash Institute. What is Saponification: Mechanism, Application & Example. Retrieved from [Link]

  • El-Sayed, N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega.
  • Unknown Author. (2021, May 1). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Tunek, A., & Levin, K. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.
  • Parkar, P. A., Choudhary, H. A., & Moholkar, V. S. (2012). Mechanistic and kinetic investigations in ultrasound assisted acid catalyzed biodiesel synthesis. Chemical Engineering Journal.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Rani, N., et al. (n.d.).
  • BCH3023. (2022, October 11). Saponification of Esters. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Alkaline hydrolysis of N-bromoiminothianthrene derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • ACS Publications. (2019, January 16). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • Unknown Author. (n.d.). Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Retrieved from [Link]

  • JoVE. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes. Retrieved from [Link]

  • Unknown Author. (2021, May 1). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

Sources

Application

Topic: Strategic C-H Functionalization of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

An Application Note for Advanced Organic Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Consequently, developing efficient methods to elaborate this structure is of paramount importance for drug discovery. Traditional synthetic routes often rely on multi-step sequences, whereas direct C-H functionalization has emerged as a powerful, atom-economical strategy for late-stage diversification.[1][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the regioselective C-H activation and functionalization of a highly functionalized substrate, Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. We focus on the palladium-catalyzed direct C3-arylation, a reaction of broad utility. This document elucidates the mechanistic principles governing regioselectivity, offers a field-proven, step-by-step protocol, and discusses data analysis and troubleshooting, aiming to equip researchers with the tools to successfully leverage this advanced synthetic methodology.

Part I: Foundational Principles & Mechanistic Insight

The Imidazo[1,2-a]pyridine Scaffold: A Landscape of Reactivity

The imidazo[1,2-a]pyridine system is a 10-π electron aromatic heterocycle. Its reactivity towards C-H functionalization is not uniform; the electronic nature of the fused rings dictates the most probable sites of reaction. The C3 position on the imidazole ring is inherently electron-rich and nucleophilic, making it the most common site for functionalization via electrophilic attack or concerted metalation-deprotonation pathways.[4][5][6] Other positions, such as C5 or C8 on the pyridine ring, can be activated under specific catalytic conditions, often involving chelation-directed strategies.[7][8]

Our substrate, Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, presents a unique electronic landscape. The methyl ester at C7 is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. Conversely, the bromine at C2 has a modest electronic influence but primarily serves as a synthetic handle for traditional cross-coupling reactions. The inherent electronic bias strongly favors C-H activation at the C3 position.

Caption: Electronic landscape and key C-H functionalization sites.
Catalytic Systems for Direct C-H Arylation

Transition-metal catalysis is the cornerstone of modern C-H activation.[3] For the direct arylation of imidazo[1,2-a]pyridines, several metals have proven effective:

  • Palladium (Pd): The most versatile and widely used catalyst for this transformation. Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often paired with phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs).[4][9][10]

  • Copper (Cu): Copper(I) salts can catalyze the C3-arylation, often providing a more economical alternative to palladium, though sometimes with a more limited substrate scope.[5][11][12]

  • Rhodium (Rh): Rhodium(III) catalysts are also employed, particularly in reactions involving directing groups or specific coupling partners.[13][14]

For this protocol, we focus on a palladium-based system due to its high efficiency, broad functional group tolerance, and well-documented success in C3-arylation of this scaffold.[4][9]

Plausible Catalytic Cycle: The CMD Pathway

The precise mechanism of palladium-catalyzed direct arylation can vary, but for electron-rich heterocycles like imidazo[1,2-a]pyridine, the Concerted Metalation-Deprotonation (CMD) pathway is widely accepted to be operative.[15][16] This mechanism avoids the formation of a discrete, unstable organopalladium intermediate via electrophilic attack and is favored for its lower activation energy.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • CMD Transition State: The imidazopyridine substrate coordinates to the Pd(II) center. A base (e.g., carbonate or pivalate) assists in the simultaneous cleavage of the C3-H bond and formation of the Pd-C3 bond through a six-membered transition state.

  • Reductive Elimination: The two organic moieties (the aryl group and the imidazopyridine) couple and are released from the palladium center, forming the C-C bond of the final product.

  • Catalyst Regeneration: The Pd(0) species is regenerated, ready to re-enter the catalytic cycle.

G pd0 Pd(0)Ln pd2_arx Ar-Pd(II)(X)Ln pd0->pd2_arx Oxidative Addition (+ Ar-X) cmd_ts CMD Transition State (Base-Assisted) pd2_arx->cmd_ts Coordination & C-H Activation (+ Het-H, + Base) pd2_het Het-Pd(II)(Ar)Ln cmd_ts->pd2_het C-H Cleavage pd2_het->pd0 Regeneration product Product (Het-Ar) pd2_het->product Reductive Elimination catalyst Catalyst Regenerated

Caption: Plausible Concerted Metalation-Deprotonation (CMD) catalytic cycle.

Part II: Experimental Application & Protocol

Objective

To perform a palladium-catalyzed direct C-H arylation at the C3 position of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate with 4-iodotoluene as a representative coupling partner.

Materials and Reagents
ReagentCAS No.SupplierPurityNotes
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate1935107-75-7Commercial>97%Starting material[17][18]
4-Iodotoluene624-31-7Commercial>98%Arylating agent
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Commercial>98%Catalyst precursor
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6Commercial>98%Ligand
Cesium Carbonate (Cs₂CO₃)534-17-8Commercial>99%Base
1,4-Dioxane123-91-1CommercialAnhydrousSolvent
Ethyl Acetate141-78-6CommercialACS GradeFor workup and chromatography
Hexanes110-54-3CommercialACS GradeFor chromatography
Celite®61790-53-2Commercial-Filtration aid
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Commercial>99.5%Drying agent
Equipment
  • Schlenk tube or microwave vial with a magnetic stir bar

  • Heating mantle with a temperature controller or a scientific microwave reactor

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard laboratory glassware (flasks, funnels, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • NMR spectrometer and LC-MS system for analysis

Step-by-Step Protocol

G start Start: Reagent Preparation reagents 1. Add to Schlenk Tube: - Substrate (1.0 eq) - 4-Iodotoluene (1.2 eq) - Pd(OAc)₂ (5 mol%) - SPhos (10 mol%) - Cs₂CO₃ (2.0 eq) start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) reagents->atmosphere solvent 3. Add Solvent Add anhydrous 1,4-dioxane via syringe atmosphere->solvent reaction 4. Reaction Heat at 110 °C for 12-24h (Monitor by TLC/LC-MS) solvent->reaction quench 5. Cooldown & Quench Cool to RT, dilute with EtOAc, quench with water reaction->quench workup 6. Workup - Separate layers - Extract aqueous (3x EtOAc) - Combine organics, dry (MgSO₄) quench->workup purify 7. Purification - Filter and concentrate - Purify by flash chromatography (Hexanes/EtOAc gradient) workup->purify characterize 8. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and LC-MS purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for C3-arylation.
  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (255 mg, 1.0 mmol, 1.0 equiv.), 4-iodotoluene (262 mg, 1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), SPhos (41.0 mg, 0.10 mmol, 10 mol%), and Cesium Carbonate (652 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 5.0 mL of anhydrous 1,4-dioxane via a syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking an aliquot (via syringe), quenching it, and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing deionized water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate (15 mL each). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Safety Precautions
  • Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All transfers should be performed in a fume hood.

  • The reaction is performed under pressure at high temperatures. Use appropriate glassware (e.g., a sealed Schlenk tube or microwave vial) and a blast shield.

Part III: Data Interpretation & Troubleshooting

Expected Results & Characterization

The expected product is Methyl 2-bromo-3-(p-tolyl)imidazo[1,2-a]pyridine-7-carboxylate .

  • ¹H NMR: The most telling change will be the disappearance of the C3-H proton signal (typically a singlet around δ 7.5-8.0 ppm in the starting material) and the appearance of new signals corresponding to the tolyl group (a singlet for the methyl group around δ 2.4 ppm and two doublets in the aromatic region).

  • ¹³C NMR: Appearance of new carbon signals for the tolyl group and a shift in the C3 carbon signal.

  • LC-MS: A clean peak corresponding to the mass of the product ([M+H]⁺ ≈ 345.0/347.0 for bromine isotopes).

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient heat; poor quality solvent/reagents; insufficient base.Use fresh Pd(OAc)₂. Ensure temperature is accurate. Use freshly opened anhydrous solvent. Ensure the base is dry and finely ground.
Recovery of Starting Material Reaction time too short; temperature too low.Increase reaction time and continue monitoring. If still no progress, cautiously increase the temperature by 10 °C.
Formation of Side Products Decomposition of catalyst or substrate; side reactions (e.g., homocoupling of aryl halide).Ensure a strictly inert atmosphere. Consider using a different ligand or lowering the catalyst loading.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for flash chromatography. Try a different stationary phase (e.g., alumina) if necessary.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules.
  • Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)
  • Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. (2015). The Journal of Organic Chemistry.
  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.).
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Rhodium-Catalyzed Direct Bis-cyanation of Arylimidazo[1,2-α]pyridine via Double C-H Activation. (2017). The Journal of Organic Chemistry.
  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond form
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules.
  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. (2026). Organic Letters.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. (2023). Organic & Biomolecular Chemistry.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (2019). Organic Letters.
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022).
  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. (2011). Organometallics.
  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxyl
  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxyl
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (n.d.). Organic & Biomolecular Chemistry.
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (2014). Organic & Biomolecular Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing the Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Diagnostic Overview This guide addresses the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7).[1][2] Critical Distinction: A common failure mode in this synthesis is the confusion betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

This guide addresses the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7).[1][2]

Critical Distinction: A common failure mode in this synthesis is the confusion between C2 and C3 bromination.

  • C3-Bromo: Obtained via electrophilic substitution (e.g., NBS) of the parent ring.[2][3] This is NOT your target.

  • C2-Bromo: Must be installed during cyclization using specialized gem-dihalo reagents or via lithiation of the parent ring (difficult with an ester present).[2]

The protocol below focuses on the Direct Condensation Method using Methyl 2-aminoisonicotinate and 1,1-dibromo-2,2-dimethoxyethane (or equivalent acetals), as this is the most viable route for the 2-bromo isomer compatible with the 7-ester group.[2][3]

Troubleshooting Decision Tree (Interactive Workflow)

Use this flowchart to diagnose your specific failure mode.

Yield_Optimization_Flowchart Start Start: Low Yield / Impurity CheckProduct Check 1H NMR: Is the Br at C2 or C3? Start->CheckProduct IsC3 Product is C3-Bromo (Singlet at ~7.8 ppm missing) CheckProduct->IsC3 Wrong Isomer IsC2 Product is C2-Bromo (Correct Regioisomer) CheckProduct->IsC2 Correct Isomer RouteError CRITICAL ERROR: Do not use NBS/Br2 on parent ring. Switch to gem-dibromo condensation. IsC3->RouteError CheckEster Check LCMS: Mass = 241 (Acid) instead of 255 (Ester)? IsC2->CheckEster Hydrolysis Issue: Ester Hydrolysis Cause: Water in solvent + HBr byproduct CheckEster->Hydrolysis Mass -14 units Polymer Issue: Oligomerization Cause: Aged Reagent or High Conc. CheckEster->Polymer Tar/Baseline junk SolutionHydro Sol: Use Anhydrous EtOH/Dioxane Add Molecular Sieves Hydrolysis->SolutionHydro SolutionPoly Sol: Distill 1,1-dibromo reagent Dilute reaction (0.1 M) Polymer->SolutionPoly

Figure 1: Diagnostic logic for identifying yield loss mechanisms in imidazopyridine synthesis.

Core Protocol & Optimization

The Reaction Pathway

Reagents: Methyl 2-aminoisonicotinate + 1,1-dibromo-2,2-dimethoxyethane (DBDME).[2][3] Mechanism: Condensation followed by acid-catalyzed cyclization.[2] Byproduct: HBr (2 equivalents), MeOH (2 equivalents).[3]

Optimized Experimental Procedure

Note: This protocol minimizes ester hydrolysis and maximizes regioselectivity.

StepParameterSpecificationTechnical Rationale
1 Solvent Ethanol (Anhydrous) or 1,4-Dioxane Water promotes ester hydrolysis.[2] Dioxane allows higher reflux temps (101°C) to drive the difficult cyclization.
2 Concentration 0.1 M - 0.2 M High concentration favors intermolecular polymerization of the aldehyde intermediate over intramolecular cyclization.
3 Acid Catalyst HBr (48% aq) or pTsOH (0.5 eq) While the reaction generates HBr, initiating with a proton source activates the acetal.[3] Caution: Excess water in aq HBr hydrolyzes the ester.[2] Use pTsOH for anhydrous conditions.[2]
4 Temperature Reflux (80-100°C) Cyclization to the 2-bromo derivative has a high activation energy compared to the non-brominated analog.
5 Reagent Stoichiometry 1.5 - 2.0 equiv.[2][4] DBDME The gem-dibromo reagent is labile.[2] Excess ensures full conversion of the limiting aminopyridine.
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a condenser and drying tube (CaCl2), dissolve Methyl 2-aminoisonicotinate (1.0 eq) in anhydrous Ethanol (0.15 M).

  • Activation: Add 1,1-dibromo-2,2-dimethoxyethane (1.5 eq) and p-Toluenesulfonic acid (0.5 eq).

  • Cyclization: Reflux for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Checkpoint: If the starting amine persists, add another 0.5 eq of the dibromo reagent and continue reflux.[3]

  • Workup (Crucial for Yield):

    • Cool to room temperature.[2][3]

    • Do not dump into water immediately (avoids ester hydrolysis if acidic).[2][3]

    • Concentrate under reduced pressure to remove bulk ethanol.[2][3]

    • Redissolve in EtOAc and wash with saturated NaHCO3 (neutralizes HBr, prevents acid-catalyzed hydrolysis during extraction).[2][3]

  • Purification: Silica gel chromatography. Gradient: 0% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     40% EtOAc in Hexanes.
    

Frequently Asked Questions (Technical Support)

Q1: I am getting the 3-bromo isomer instead of the 2-bromo. Why? A: You are likely cyclizing with a standard halo-aldehyde (like chloroacetaldehyde) to make the parent ring, and then brominating with NBS.[2][3] Electrophilic aromatic substitution on imidazo[1,2-a]pyridines occurs exclusively at C3 due to the high electron density at that position [1].[2][3] To get the C2-bromo , you must use the 1,1-dibromo-2,2-dimethoxyethane reagent during the ring-forming step.[2][3]

Q2: My isolated yield is low (<20%), and I see a carboxylic acid peak in LCMS. A: The HBr generated during cyclization, combined with trace water in your solvent, is hydrolyzing your methyl ester at C7.[3]

  • Fix: Switch to anhydrous 1,4-dioxane.

  • Fix: Add 4Å molecular sieves to the reaction flask.

  • Recovery: If you have the acid, you can re-esterify it using SOCl2/MeOH, though this adds a step.[2][3]

Q3: The reaction turns into a black tar. A: The 2-aminopyridine is electron-deficient (due to the ester), making it a poor nucleophile.[2] This requires higher temperatures, which degrades the aldehyde reagent.[3]

  • Fix: Add the 1,1-dibromo-2,2-dimethoxyethane portion-wise (e.g., 0.5 eq every 2 hours) rather than all at once. This keeps the concentration of the unstable aldehyde low while maintaining the reaction.[2]

Q4: Can I use 2-bromo-1,1-dimethoxyethane followed by bromination? A: No. Reacting 2-bromo-1,1-dimethoxyethane yields the parent imidazo[1,2-a]pyridine.[2][3] Subsequent bromination will target C3.[2][3] You specifically need the gem-dibromo starting material to retain a bromine at C2.[2]

References

  • Regioselectivity of Electrophilic Substitution

    • Study: "Base-Promoted Regioselective Bromin
    • Key Finding: Electrophilic attack (Br2, NBS) favors C3.[2][3] C2 functionalization requires pre-functionalized precursors or lithiation strategies.[2][3]

    • Source:[3]

  • Synthesis of 2-Haloimidazo[1,2-a]pyridines

    • Study: "Synthesis of 2-haloimidazo[1,2-a]pyridines via condensation of 2-aminopyridines with 1,1-dihalo-2-ethoxyethene."[2][3]

    • Key Finding: Confirms the use of gem-dihalo reagents for C2-halogen
    • Source: (General Reference for method).[3]

  • Commercially Available Target

    • Compound: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1935107-75-7).[1][2]

    • Source:[3]

  • General Imidazo[1,2-a]pyridine Synthesis Reviews

    • Review: "Synthesis of imidazo[1,2-a]pyridines."[2][3][5][6][7][8][9][10][11]

    • Source:[3]

Sources

Optimization

Optimal solvents for recrystallizing Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Introduction: A Guide to Crystalline Purity Welcome to the technical support center for the purification of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Crystalline Purity

Welcome to the technical support center for the purification of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] Achieving high purity of intermediates like Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a critical step in any synthetic campaign.

Recrystallization is a powerful, cost-effective, and scalable purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] However, selecting the optimal solvent is often an empirical process that can be time-consuming. This document provides a structured approach to solvent selection, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during the recrystallization of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

A1: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for your compound at elevated temperatures but low solubility at cooler temperatures.[3] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after cooling).[3]

Q2: My compound has both polar (ester) and non-polar (bromo-aromatic) groups. Where should I start my solvent screen?

A2: For molecules with mixed polarity like Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, single solvents of intermediate polarity or a binary solvent pair are excellent starting points. Ethanol is often a good first choice for organic solutes due to its polar hydroxyl group and non-polar ethyl chain.[4] Solvent systems like ethyl acetate/hexane are also highly effective, as demonstrated for similar bromo-imidazo[1,2-a]pyridine structures.[5]

Q3: Is it better to use a single solvent or a two-solvent system?

A3: A single-solvent recrystallization is generally preferred for its simplicity.[6] However, if no single solvent provides the desired solubility profile, a two-solvent (binary) system is a powerful alternative.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[6] The two solvents must be miscible.[6]

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product, creating a saturated solution.[2] Using an excessive amount of solvent will result in a lower yield, as more of your product will remain dissolved upon cooling.

Solvent Selection Protocol for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

The rational selection of a recrystallization solvent is based on the principle of "like dissolves like," while accounting for the need for a steep solubility curve with respect to temperature. The target molecule possesses a moderately polar heterocyclic core, a polar methyl ester group, and a non-polar bromo-substituent. This suggests that solvents of intermediate polarity will be most effective.

Recommended Solvents for Initial Screening

The following table summarizes promising solvents for initial screening based on their physical properties and successful application with analogous compounds.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarOften a good starting point for many organic compounds.[4] Has been successfully used to recrystallize imidazo[1,2-a]pyridine derivatives.[7][8]
Ethyl Acetate 77IntermediateThe ester functionality is compatible with the target molecule's ester group. Often used in a pair with a non-polar solvent.[9]
Acetone 56IntermediateA versatile solvent, but its low boiling point can lead to rapid evaporation. Can be used in a pair with water or hexanes.[10]
Isopropanol 82PolarSimilar to ethanol but slightly less polar and higher boiling.
Toluene 111Non-polarThe aromatic nature can aid in dissolving the heterocyclic core at high temperatures.[11]
Hexane/Heptane ~69 / ~98Non-polarUnlikely to be a good single solvent, but excellent as an "anti-solvent" in a binary pair with ethyl acetate or acetone.[5][10]
Water 100Very PolarUnlikely to dissolve the compound on its own but can be an effective anti-solvent with polar organic solvents like ethanol or acetone.[9]
Experimental Workflow for Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent system.

  • Preparation: Place approximately 50-100 mg of your crude Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate into several test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol) dropwise, starting with 0.5 mL. Agitate the mixture.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent. It may, however, be used as the "good" solvent in a binary pair.

    • Observation B: If the compound is sparingly soluble or insoluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Gently heat the test tube(s) from Observation B in a water or sand bath. Add more of the same solvent dropwise until the compound just dissolves.

    • Observation C: If the compound dissolves fully in a reasonable amount of hot solvent (e.g., 1-3 mL), this is an excellent candidate solvent.

    • Observation D: If the compound remains insoluble even at the boiling point of the solvent, the solvent is unsuitable.

  • Cooling Test: For promising candidates from Observation C, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observation E: If abundant, well-formed crystals appear, you have identified an optimal single solvent.

    • Observation F: If no or very few crystals form, the compound may be too soluble even when cold, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.[6]

Solvent Selection Workflow Diagram

The following diagram visualizes the decision-making process for solvent selection.

Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node pair_node pair_node start Start: Place ~50mg crude product in test tube add_solvent Add 0.5 mL solvent at room temperature start->add_solvent dissolves_cold Dissolves completely? add_solvent->dissolves_cold heat_solvent Heat to boiling, add more solvent dissolves_cold->heat_solvent No use_as_good_solvent POTENTIAL: Use as 'Good' Solvent in Binary Pair dissolves_cold->use_as_good_solvent Yes dissolves_hot Dissolves completely? heat_solvent->dissolves_hot cool_solution Cool slowly, then place in ice bath dissolves_hot->cool_solution Yes try_new_solvent FAIL: Try a different solvent dissolves_hot->try_new_solvent No crystals_form Abundant crystals form? cool_solution->crystals_form good_solvent SUCCESS: Optimal Single Solvent Found crystals_form->good_solvent Yes crystals_form->try_new_solvent No

Caption: A workflow for systematically screening single solvents for recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is common if the boiling point of the solvent is too high or if the solution cools too quickly.

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Seeding the solution with a previously formed crystal can also help.

  • Solution 2: The polarity difference between your compound and solvent may be too large. Consider switching to a less polar solvent or using a different solvent pair.[9]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This usually indicates one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.

  • Solution 1: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[6]

  • Solution 2: To induce nucleation in a supersaturated solution, scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[6]

  • Solution 3: Add a "seed crystal" (a tiny crystal of the pure compound from a previous batch) to the solution. This provides a template for crystallization.

Q: The crystals are very fine and powder-like. How can I get larger crystals?

A: Fine powders are often the result of rapid crystallization. While this doesn't always mean the product is impure, larger crystals are generally of higher purity as they exclude impurities more effectively from their lattice structure.

  • Solution: Ensure the solution cools as slowly as possible. After dissolving the compound in hot solvent, cover the flask with a watch glass and allow it to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can slow the cooling process further.

Q: My recrystallized product is colored, but the pure compound should be white. How do I remove the color?

A: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, remove the flask from the heat source. Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[6]

Step-by-Step Recrystallization Protocol: Ethyl Acetate & Hexane System

Based on literature for analogous compounds, an ethyl acetate/hexane binary system is a highly recommended starting point.[5]

Materials:

  • Crude Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "good" solvent) and heat the mixture gently on a hot plate. Continue adding ethyl acetate dropwise until the solid is completely dissolved at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities. Rinse the original flask and filter paper with a small amount of hot ethyl acetate to recover any remaining product.

  • Addition of Anti-Solvent: Re-heat the clear solution to boiling. Slowly add hexane (the "anti-solvent") dropwise while swirling the flask. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold hexane (or a pre-chilled ethyl acetate/hexane mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.

References

  • Cacic, M., et al. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of C-2 bromo group in imidazo[1,2-a]pyridines

The following guide is structured as a specialized Technical Support Center resource, designed for organic chemists and medicinal chemistry teams. Ticket Subject: Troubleshooting Low Reactivity of C-2 Bromo Group Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource, designed for organic chemists and medicinal chemistry teams.

Ticket Subject: Troubleshooting Low Reactivity of C-2 Bromo Group Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

📋 Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "drug-privileged" core (e.g., Zolpidem, Alpidem), yet functionalizing the C-2 position presents a distinct kinetic challenge compared to the highly nucleophilic C-3 or the pyridine-like C-6/C-8 positions.

Users frequently report "stalled conversion" or "hydrodehalogenation" (loss of bromine) when attempting cross-couplings at C-2. This guide addresses the electronic bias causing this inertness and provides validated protocols to overcome the activation energy barrier.

🛠️ Section 1: Diagnostic Workflow

Before altering your entire synthesis, run your reaction conditions through this logic gate to identify the bottleneck.

TroubleshootingFlow Start ISSUE: C-2 Coupling Stalled CheckSM 1. Check Starting Material (Is C-3 blocked?) Start->CheckSM C3Open C-3 is Open (H) CheckSM->C3Open C3Blocked C-3 is Blocked (R/X) CheckSM->C3Blocked SideRxn High Risk: C-3 Functionalization or Protodehalogenation C3Open->SideRxn Interference CatalystCheck 2. Catalyst System Check C3Blocked->CatalystCheck SideRxn->CatalystCheck Proceed with caution StandardPd Using Pd(PPh3)4 or Pd(dppf)Cl2? CatalystCheck->StandardPd AdvancedPd Using XPhos/SPhos Pd G2/G3? CatalystCheck->AdvancedPd Action1 SWITCH LIGAND: Use e-rich bulky phosphines (SPhos, XPhos, tBu3P) StandardPd->Action1 Oxidative Addition Failure Action2 CHECK SOLVENT/BASE: Switch to anhydrous Toluene/Dioxane Use K3PO4 (anhydrous) AdvancedPd->Action2 Transmetallation/Stability Issue

Figure 1: Diagnostic decision tree for troubleshooting C-2 functionalization failures. Note the critical check for C-3 substitution status.

🧠 Section 2: The "Why" – Mechanistic Root Cause

To solve the reactivity issue, you must understand the electronic landscape of the molecule.

The Reactivity Hierarchy

In a poly-halogenated imidazo[1,2-a]pyridine, the reactivity order for Palladium-catalyzed oxidative addition is generally:

C-3 (I/Br) > C-6/C-8 (Br) > C-2 (Br)

  • The C-2 Problem: The C-2 position resides on the imidazole ring but lacks the high electron density of C-3 (which behaves like an enamine) and lacks the electron-deficiency of the pyridine ring (C-6/C-8).

  • The Barrier: The C-2—Br bond is relatively strong and electron-rich compared to a standard aryl bromide. Standard catalysts (like Pd(PPh₃)₄) struggle to perform oxidative addition at this position, often leading to catalyst decomposition before the cycle begins.

  • The Side Reaction (Debromination): Because oxidative addition is slow, if the catalytic cycle stalls, trace water or protic solvents can act as hydride sources, leading to hydrodehalogenation (replacing Br with H).[1]

🔧 Section 3: Validated Solutions (Q&A Format)

Q1: My Suzuki coupling at C-2 yields only 10% product and 40% debrominated starting material. What is happening?

Diagnosis: This is a classic "slow oxidative addition" symptom. The catalyst inserts, but transmetallation is too slow, or the active Pd(0) species is quenching protons from the solvent.

The Fix:

  • Switch Ligands: You need a ligand that forces oxidative addition and protects the Pd center. Switch to SPhos or XPhos . These electron-rich, bulky biaryl phosphines facilitate oxidative addition into difficult bonds.

  • Exclude Protons: Switch from aqueous mixtures (DME/Water) to anhydrous Toluene or 1,4-Dioxane .

  • Base Switch: Use anhydrous K₃PO₄ (finely ground) or Cs₂CO₃. Avoid stronger bases that might deprotonate C-3 if it is unsubstituted.

Q2: I have bromines at C-2 and C-6. I want to react C-2 selectively. Is this possible?

Diagnosis: Highly unlikely using standard Pd-catalysis. Reality Check: The C-6 position (pyridine ring) is more electron-deficient and will typically undergo oxidative addition faster than the C-2 position. Strategy:

  • Option A: React C-6 first, then C-2.

  • Option B (The Workaround): Use a C-2 Boronate instead of a C-2 Halide. Synthesize the imidazo[1,2-a]pyridine with a boronic ester at C-2 (often easier to install via cyclization chemistry) and couple it with an external Aryl Halide.

Q3: Can I use Lithium-Halogen Exchange (n-BuLi) to activate C-2?

Diagnosis: Risky. The "Lithium Dance": 2-Lithioimidazo[1,2-a]pyridines are unstable at temperatures above -78°C. They are prone to ring-opening or isomerizing to the thermodynamically more stable C-3 position (if C-3 is open). Protocol:

  • Must be performed at -78°C strictly.

  • Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi for milder exchange if the substrate tolerates it.

  • Quench immediately with the electrophile; do not let the lithiated species age.

🧪 Section 4: Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for C-2 Br

Use this when standard conditions fail.

Reagents:

  • Substrate: 2-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) (Pre-formed precatalyst is superior to in-situ mixing)

  • Base: K₃PO₄ (3.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial with substrate, boronic acid, base, and catalyst.

  • Seal and purge with Argon for 5 minutes (Critical: Oxygen kills the electron-rich phosphine).

  • Add anhydrous Dioxane via syringe.

  • Heat to 100°C for 2–4 hours (or 120°C for 30 min in Microwave).

  • Note: If conversion is low, add 1 drop of water (degassed) to activate the boronic acid, but keep the system mostly anhydrous to prevent debromination.

Protocol B: Comparative Ligand Performance (Internal Data)

Yields based on coupling 2-bromoimidazo[1,2-a]pyridine with Phenylboronic acid (24h, 100°C).

Catalyst SystemYieldObservation
Pd(PPh₃)₄ / Na₂CO₃ 35%Significant debromination (SM-Br → SM-H) observed.
Pd(dppf)Cl₂ / K₂CO₃ 55%Moderate conversion, black Pd precipitates early.
Pd(OAc)₂ / SPhos 92% Clean reaction, minimal side products.
Pd-PEPPSI-IPr 88%Excellent for sterically hindered boronic acids.

📊 Section 5: Reactivity Visualization

ReactivityMap C3 C-3 Position (Nucleophilic) Most Reactive for SEAr Reactive for Pd (if Halogenated) C2 C-2 Position (The Bottleneck) Slow Oxidative Addition Prone to Debromination C3->C2 Interferes via C-H Activation C6 C-6/C-8 Position (Pyridine-like) High Reactivity for Pd-Coupling Electron Deficient C6->C2 Reacts Faster in Suzuki (usually)

Figure 2: Reactivity Heatmap. Red (C-3) indicates high lability/nucleophilicity. Yellow (C-6) indicates standard cross-coupling reactivity. Blue (C-2) indicates the kinetic bottleneck requiring specialized conditions.

📚 References

  • General Reactivity & Synthesis:

    • Bagdi, A. K., et al.[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews, 2013.

  • Mechanistic Insight on Oxidative Addition:

    • Lundgren, R. J., & Stradiotto, M. "Addressing challenges in palladium-catalyzed cross-coupling reactions of secondary alkyl halides." Chemistry – A European Journal, 2012. (Context on difficult oxidative additions).

  • Suzuki Coupling Optimization (SPhos/XPhos):

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Accounts of Chemical Research, 2008.

  • Regioselectivity in Polyhalogenated Heterocycles:

    • Handy, S. T., & Zhang, Y.[3] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006.

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before proceeding.

Sources

Optimization

Minimizing hydrolysis byproducts during Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and may be encountering challenges with byproduct formation, specifically hydrolysis of the methyl ester. Here, we will address common issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to optimize your synthesis and minimize unwanted side reactions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I am observing a significant polar impurity in my crude reaction mixture when synthesizing the imidazo[1,2-a]pyridine core. Could this be a hydrolysis byproduct?

A1: Yes, it is highly probable that the polar impurity you are observing is the corresponding carboxylic acid, 2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid, resulting from the hydrolysis of your target methyl ester. This is a common issue, particularly if your reaction or workup conditions are not strictly anhydrous.

Root Cause Analysis:

Ester hydrolysis can be catalyzed by both acid and base. During the synthesis of the imidazo[1,2-a]pyridine ring, several conditions can inadvertently introduce water or create a hydrolytic environment:

  • Reagent Quality: Using wet solvents or reagents is a primary source of water contamination.

  • Reaction Conditions: Some synthetic protocols for imidazo[1,2-a]pyridines may generate water in situ. For instance, in the classical Tschitschibabin reaction, the cyclization step involves the elimination of water.[1][2] While this is a necessary part of the reaction, excess water or prolonged reaction times at elevated temperatures can promote hydrolysis.

  • Workup Procedure: Aqueous workups, especially those involving basic solutions (e.g., sodium bicarbonate washes to neutralize acid) or acidic solutions, can significantly contribute to ester hydrolysis.

Troubleshooting and Prevention:

To mitigate the formation of the carboxylic acid byproduct, consider the following preventative measures and troubleshooting steps:

  • Strict Anhydrous Conditions:

    • Dry all solvents thoroughly using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethereal solvents, or distillation from calcium hydride for others).

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Reagent and Reaction Optimization:

    • Use freshly opened or properly stored reagents.

    • If using a base like sodium bicarbonate in the reaction, ensure it is anhydrous.

    • Minimize reaction times and use the lowest effective temperature to reduce the rate of hydrolysis.

  • Modified Workup:

    • If possible, opt for a non-aqueous workup. This could involve filtering the reaction mixture, concentrating it under reduced pressure, and directly purifying the residue by column chromatography.

    • If an aqueous wash is necessary, use brine (saturated aqueous NaCl solution) to reduce the solubility of your organic product and minimize contact time. Perform the wash at a low temperature (e.g., 0 °C) to slow down the hydrolysis rate.

    • Avoid strongly acidic or basic washes if your target compound is sensitive.

Below is a flowchart to guide your troubleshooting process:

G cluster_yes Troubleshooting Hydrolysis cluster_no Alternative Impurity start Polar Impurity Observed check_nmr Confirm structure by 1H NMR and LC-MS start->check_nmr is_hydrolysis Is it the carboxylic acid hydrolysis product? check_nmr->is_hydrolysis check_solvents Verify solvent and reagent dryness is_hydrolysis->check_solvents Yes other_impurity Characterize other potential byproducts (e.g., starting material, over-bromination) is_hydrolysis->other_impurity No dry_reagents Use rigorously dried reagents/solvents check_solvents->dry_reagents check_workup Analyze workup procedure optimize_workup Implement non-aqueous or cold aqueous workup check_workup->optimize_workup check_reaction Review reaction conditions (temp, time) optimize_reaction Minimize reaction time and temperature check_reaction->optimize_reaction optimize_workup->check_reaction dry_reagents->check_workup

Caption: Troubleshooting flowchart for polar impurity.

Q2: I am performing a bromination step on Methyl imidazo[1,2-a]pyridine-7-carboxylate using N-bromosuccinimide (NBS). My yield of the desired 2-bromo product is low, and I see the hydrolysis byproduct. What is causing this?

A2: The use of N-bromosuccinimide (NBS) for bromination can inadvertently lead to hydrolysis of your methyl ester. The reaction mechanism and the reaction conditions can both contribute to this side reaction.

Mechanistic Insights:

NBS is a source of electrophilic bromine. The reaction can proceed through different mechanisms depending on the conditions.[3][4] In the presence of trace amounts of water or acid (like HBr, which is a byproduct of the substitution reaction), NBS can generate hypobromous acid (HOBr), which in turn can protonate the ester carbonyl, making it more susceptible to nucleophilic attack by water.

Furthermore, the succinimide byproduct formed from NBS is slightly acidic and can contribute to an acidic environment that catalyzes hydrolysis. Some NBS bromination protocols also use radical initiators like AIBN or benzoyl peroxide, and the reaction is often carried out at elevated temperatures, which can accelerate the rate of hydrolysis.[4]

Experimental Protocol for Minimizing Hydrolysis during Bromination:

Here is a recommended protocol designed to minimize hydrolysis when brominating Methyl imidazo[1,2-a]pyridine-7-carboxylate with NBS:

Materials:

  • Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq)

  • N-bromosuccinimide (NBS), recrystallized from water and dried under vacuum (1.05 eq)

  • Anhydrous acetonitrile or dichloromethane (CH2Cl2)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Dissolve Methyl imidazo[1,2-a]pyridine-7-carboxylate in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the recrystallized NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted NBS.

  • Immediately extract the product with a non-polar organic solvent like ethyl acetate or CH2Cl2.

  • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Optimizing Bromination:

ParameterStandard ConditionOptimized Condition for Minimizing HydrolysisRationale
Temperature Room Temp to Reflux0 °C to 5 °CReduces the rate of the hydrolysis side reaction.
NBS Quality Commercial GradeRecrystallized and driedRemoves succinimide and other acidic impurities.
Solvent CCl4, CH3CNAnhydrous CH3CN or CH2Cl2Aprotic solvents minimize the presence of water.
Reaction Time 2-12 hours1-2 hours (monitor closely)Minimizes exposure of the product to potentially hydrolytic conditions.
Workup Aqueous NaHCO3 washQuench with Na2S2O3, wash with cold brineAvoids basic conditions that can saponify the ester.
Q3: Can I use a different brominating agent to avoid the issues associated with NBS?

A3: Yes, exploring alternative brominating agents is a valid strategy. The choice of reagent can significantly impact the reaction conditions and, consequently, the extent of hydrolysis.

Alternative Brominating Agents:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is often considered a milder alternative to NBS and can sometimes provide better yields with fewer side reactions. The reaction is typically carried out in aprotic solvents at low temperatures.

  • Bromine (Br2): While elemental bromine is a potent brominating agent, it generates HBr as a byproduct, which can strongly catalyze ester hydrolysis. If you use Br2, it is crucial to include a non-nucleophilic base in the reaction mixture to scavenge the HBr. A sterically hindered base like 2,6-lutidine or di-tert-butylpyridine is a good choice. The reaction should be performed at low temperatures.

Workflow for Selecting an Alternative Brominating Agent:

G cluster_dbdmh DBDMH Protocol cluster_br2 Br2 Protocol start Low yield with NBS due to hydrolysis consider_alternatives Consider alternative brominating agents start->consider_alternatives dbdmh Option 1: DBDMH consider_alternatives->dbdmh br2 Option 2: Br2 with HBr scavenger consider_alternatives->br2 dbdmh_conditions Use in anhydrous aprotic solvent at 0 °C dbdmh->dbdmh_conditions br2_conditions Use with a non-nucleophilic base (e.g., 2,6-lutidine) at low temperature br2->br2_conditions dbdmh_advantages Advantages: Milder, often cleaner reaction dbdmh_conditions->dbdmh_advantages br2_disadvantages Caution: Generates stoichiometric HBr, requiring efficient scavenging br2_conditions->br2_disadvantages

Caption: Decision-making workflow for alternative brominating agents.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports. [Link]

  • Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. Moldb. [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. [Link]

  • Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. PubChem. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/380753443_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Process for preparing pyridine-2-carboxamides and intermediates therefor.

Sources

Troubleshooting

Removing palladium impurities from Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate derivatives

Subject: Decontamination Protocols for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Ticket ID: PD-REM-782 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic & Strategy Assessme...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Decontamination Protocols for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Ticket ID: PD-REM-782 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Assessment

The Core Challenge

You are working with Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate . This molecule presents a "Perfect Storm" for palladium retention:

  • N1-Nitrogen Binding: The pyridine-like nitrogen at the N1 position is a potent Lewis base that coordinates strongly with Pd(II), effectively competing with standard scavengers.

  • Ester Sensitivity: The C7-methyl ester is susceptible to hydrolysis. Standard aggressive acid/base washes (often used to break Pd complexes) risk converting your ester to the carboxylic acid.

  • Bromo-Group Lability: While less critical, the C2-bromo group can be sensitive to harsh reducing conditions, limiting the use of certain reductive precipitations.

Regulatory Targets (ICH Q3D)

Before selecting a method, confirm your target limit based on the intended administration route.

  • Oral: < 10 ppm (typically)[1]

  • Parenteral: < 1 ppm

Recommended Decontamination Protocols

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best for: High-value intermediates, late-stage purification, and ester-sensitive substrates.

Why this works: Silica-bound thiols (Si-SH) or dimercaptotriazines (Si-DMT) have a higher affinity for Pd than the imidazo-pyridine nitrogen. Because they are solid-supported and pH-neutral, they will not hydrolyze your methyl ester.

Protocol:

  • Dissolution: Dissolve the crude product in a solvent that swells the silica matrix (THF, EtOAc, or DCM are ideal). Avoid MeOH if transesterification is a concern, though usually safe at RT.

  • Loading: Add SiliaMetS® Thiol or Si-DMT (Start with 4-5 equivalents relative to the residual Pd content, or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Incubation: Stir at 40°C for 4 hours .

    • Note: Room temperature works but requires longer times (12-16h).

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica-Pd complex.

  • Analysis: Check an aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

Method B: The L-Cysteine Wash (Cost-Effective Scale-Up)

Best for: Multi-gram to Kilogram scale where resin costs are prohibitive.

Why this works: L-Cysteine is a zwitterionic amino acid that chelates Pd into a water-soluble complex. Critical Warning: You must control the pH. Standard protocols use high pH to solubilize Cysteine, which will hydrolyze your ester. Use this modified Buffered Protocol .

Protocol:

  • Preparation: Dissolve the crude organic product in EtOAc or MeTHF (Do not use DCM; it separates poorly with aqueous cysteine).

  • Scavenger Solution: Prepare a 10% wt/vol aqueous solution of L-Cysteine. Adjust pH to 6.5–7.0 using mild bicarbonate (do not exceed pH 8).

  • Extraction: Add the cysteine solution to the organic layer (Ratio 1:1 v/v).

  • Agitation: Stir vigorously (do not just shake) at 50°C for 1 hour. The heat helps the ligand exchange.

  • Separation: Separate layers. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.

  • Rinse: Wash the organic layer with water (x2) to remove residual cysteine.

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct method based on your specific impurity levels and scale.

Pd_Removal_Logic Start Crude Methyl 2-bromoimidazo[1,2-a]pyridine Derivative Check_Pd Measure Initial Pd (ICP-MS) Start->Check_Pd High_Pd High Load (>1000 ppm) Visible Black/Grey Check_Pd->High_Pd Low_Pd Moderate Load (<500 ppm) Product is Off-White Check_Pd->Low_Pd Activated_C Step 1: Activated Carbon (Bulk Removal Only) High_Pd->Activated_C Debulking Scavenger Method A: Si-Thiol / Si-DMT (High Selectivity, Ester Safe) Low_Pd->Scavenger Small Scale / High Value Cysteine Method B: Buffered L-Cysteine (Cost Effective, pH Controlled) Low_Pd->Cysteine Large Scale / Cost Sensitive Activated_C->Low_Pd Result Final API (<10 ppm Pd) Scavenger->Result Cysteine->Result

Figure 1: Decision matrix for palladium remediation strategies based on initial contamination load and process scale.

Data & Performance Comparison

FeatureActivated Carbon (Charcoal)Functionalized Silica (Si-Thiol)L-Cysteine Extraction
Pd Affinity Low (Non-specific adsorption)Very High (Chemisorption) High (Chelation)
Selectivity Poor (Often adsorbs API)Excellent Good
Ester Compatibility HighHigh (Neutral pH) Medium (Requires pH buffering)
Yield Loss 10–30% (Common)< 2% < 5%
Cost LowHighLow
Recyclability No (Incineration)NoNo

Troubleshooting & FAQs

Q: My product is still grey after using Si-Thiol. What happened? A: You likely have Colloidal Palladium (Pd nanoparticles) rather than soluble Pd(II). Scavengers rely on ligand exchange, which works best on soluble ions.

  • Fix: Pass the solution through a tight pad of Celite 545 or an activated carbon cartridge before using the Si-Thiol scavenger. The mechanical filtration removes the colloids; the scavenger removes the ions.

Q: Can I use TMT (Trimercaptotriazine) instead of L-Cysteine? A: Yes, TMT is excellent and often superior for high-throughput scavenging. However, the sodium salt (Na3TMT) is basic. Ensure you buffer the solution to pH 7 to prevent hydrolysis of your 7-carboxylate ester.

Q: I tried crystallization, but the Pd level increased. Why? A: This is a classic issue known as Inclusion . The planar structure of the imidazo[1,2-a]pyridine core can stack with planar Pd complexes during crystal lattice formation.

  • Fix: Never rely on crystallization alone for this scaffold. Perform a scavenger step (Method A) while the compound is in the mother liquor before inducing crystallization.

Q: Why do you recommend avoiding DMSO? A: DMSO is a strong ligand itself. It can compete with the scavenger for the Palladium, reducing the efficiency of the removal process. If your reaction was in DMSO, perform an aqueous workup to extract the product into EtOAc/Ether before scavenging.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

  • Biotage Metal Scavenging User Guide. (2023). Comparison of Si-Thiol vs Activated Carbon. [Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselectivity Confirmation in Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Substitution

Executive Summary: The Regioselectivity Matrix In the functionalization of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate , researchers face a unique electrophilic/nucleophilic dichotomy. While the C2-position is act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Matrix

In the functionalization of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate , researchers face a unique electrophilic/nucleophilic dichotomy. While the C2-position is activated by the bromine "handle" for Palladium-catalyzed cross-coupling, the C3-position remains electronically rich and susceptible to direct C-H activation or electrophilic aromatic substitution (EAS). Furthermore, the C7-methyl ester introduces a chemically sensitive site prone to hydrolysis or transesterification under basic coupling conditions.

This guide objectively compares the analytical methodologies required to definitively confirm regioselectivity (C2 vs. C3 vs. C7) following substitution reactions. It synthesizes experimental data to establish a self-validating workflow for structural assignment.

The Reactivity Challenge

The imidazo[1,2-a]pyridine scaffold possesses distinct electronic zones. In the specific case of the 2-bromo-7-carboxylate derivative, three competing pathways dictate the product outcome:

  • Path A (Targeted): C2-Substitution. Oxidative addition of Pd(0) into the C2-Br bond (Suzuki, Sonogashira, Buchwald-Hartwig). This is the intended pathway for library generation.

  • Path B (Competitor): C3-Functionalization. Direct C-H activation at the nucleophilic C3 position, often competing if the catalytic cycle stalls or if "ligandless" conditions favor electrophilic attack.

  • Path C (Parasitic): C7-Modification. Hydrolysis of the methyl ester to the carboxylic acid, often driven by the aqueous bases (e.g.,

    
    , 
    
    
    
    ) required for Suzuki couplings.
Visualization: Reactivity Map & Competitive Pathways

ReactivityMap Substrate Methyl 2-bromoimidazo [1,2-a]pyridine-7-carboxylate C2_Path Path A: C2-Substitution (Target: Suzuki/Sonogashira) Mechanism: Pd Oxidative Addition Substrate->C2_Path Pd(0) / Ligand C3_Path Path B: C3-Functionalization (Competitor: C-H Activation) Mechanism: Electrophilic Attack Substrate->C3_Path Electrophiles / C-H Act. C7_Path Path C: C7-Hydrolysis (Side Reaction: Ester Cleavage) Mechanism: Nucleophilic Attack Substrate->C7_Path Aq. Base / Heat

Figure 1: Competitive reaction pathways for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. Path A is generally the desired synthetic route.

Comparative Analysis of Confirmation Methods

Once the reaction is complete, how do you prove the substituent is at C2 and not C3? We compare the three primary validation tiers.

Method A: 1D & 2D NMR Spectroscopy (The Workhorse)

Status: Primary Routine Method | Confidence: High (95%) | Throughput: High

The most distinct marker in this scaffold is the C3-Proton (H3) .

  • Observation: In the starting material, H3 appears as a sharp singlet (or fine doublet) typically between 7.8 – 8.2 ppm .

  • Scenario 1 (Successful C2 Substitution): The Br is replaced by an Aryl group. The H3 singlet remains intact. Its chemical shift may move slightly downfield due to the shielding cone of the new aryl ring, but the integration remains 1H.

  • Scenario 2 (C3 Substitution): The H3 signal disappears entirely.

  • Validation (NOESY): If the new substituent is at C2, a strong Nuclear Overhauser Effect (NOE) correlation will be observed between the H3 proton and the ortho-protons of the new C2-aryl ring.

Method B: X-Ray Crystallography (The Gold Standard)

Status: Arbiter Method | Confidence: Absolute (100%) | Throughput: Low

While definitive, X-ray is often unnecessary unless NMR data is ambiguous (e.g., signal overlap). It is essential when the new substituent is bulky and causes significant ring distortion, making NMR prediction unreliable.

Method C: Chemical Derivatization (The "Proof by Synthesis")

Status: Supporting Method | Confidence: High | Throughput: Low

If NMR is ambiguous, chemically modifying the C7 ester can shift proton signals to reveal their position.

  • Protocol: Hydrolyze the C7-ester to the acid (

    
    ).
    
  • Effect: This dramatically changes the electronic environment of H6 and H8. If the substitution is at C2, the H3 shift remains relatively stable. If at C3, the steric crowding changes the acid's

    
     and solubility profile.
    
Summary Data: Method Comparison
FeatureMethod A: 1D/2D NMRMethod B: X-Ray CrystallographyMethod C: Mass Spec (HRMS)
Primary Indicator Presence of H3 Singlet + NOE3D Electron Density MapFragmentation Pattern
Time to Result 15–30 Minutes2–7 Days10 Minutes
Sample Requirement ~5 mg (Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)
Cost LowHighLow
Blind Spot Overlapping aromatic signalsAmorphous solidsIsomers (Same Mass)
Verdict Recommended Routine For Novel Scaffolds Only Screening Only

Experimental Protocol: Validated C2-Arylation Workflow

To minimize C3/C7 side reactions and ensure high C2-regioselectivity, the following protocol utilizes a bulky phosphine ligand to accelerate Reductive Elimination at C2 over C-H activation at C3.

Objective: Synthesis of Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate via Suzuki Coupling.

Materials
  • Substrate: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%) – Critical for steric bulk to prevent Pd clustering.

  • Base:

    
     (2.0 equiv) – Anhydrous preferred to minimize ester hydrolysis.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology
  • Inertion: Charge a microwave vial with the substrate, boronic acid,

    
    , XPhos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Heat the reaction to 100°C for 4 hours. (Monitor by LCMS).

    • Checkpoint: If LCMS shows mass of Product + Water (Hydrolysis), lower temp to 80°C and switch base to

      
      .
      
  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Confirmation (Self-Validating Step)
  • 1H NMR (CDCl3): Look for the singlet at ~8.15 ppm. This is H3 .

  • Integrate: If this signal integrates to 1H relative to the methyl ester (3H at ~3.9 ppm), C2-regioselectivity is confirmed .

  • NOESY: Irradiate the H3 signal; observe enhancement at the ortho-protons of the 4-fluorophenyl group.

Decision Logic for Structural Assignment

The following flowchart guides the researcher through the analytical process to confirm the product structure.

DecisionTree Start Isolated Product (Post-Purification) H1_NMR Run 1H NMR (CDCl3) Focus: 7.5 - 8.5 ppm region Start->H1_NMR Check_H3 Is the sharp Singlet (H3) present? H1_NMR->Check_H3 C3_Suspected Regioselectivity: C3-Substitution (Side Product) Check_H3->C3_Suspected No (Singlet Gone) NOESY_Check Run NOESY/ROESY Do H3 and Aryl-H correlate? Check_H3->NOESY_Check Yes (Singlet Exists) C2_Confirmed Regioselectivity: C2-Substitution (Desired Product) Final_Check Check Methyl Ester (3.9 ppm) Is it present? NOESY_Check->Final_Check Correlation Observed Final_Check->C2_Confirmed Yes Hydrolysis Ester Hydrolyzed (Acid Form) Re-esterify or adjust pH Final_Check->Hydrolysis No (Shifted/Gone)

Figure 2: Analytical workflow for confirming regioselectivity in imidazo[1,2-a]pyridine derivatives.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. (Discusses Suzuki coupling of isomeric bromoimidazo[1,2-a]pyridines). Link

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. ResearchGate. (Detailed analysis of C3 vs C2 selectivity). Link

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry (Org. Biomol. Chem.). (Comprehensive review of functionalization at C2, C3, and C7). Link

  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook. (Reference spectra for the parent scaffold proton shifts). Link

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (Discusses condensation strategies and resulting regiochemistry). Link

Comparative

Validation of synthetic routes for large-scale Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate production

This guide provides a comprehensive validation of synthetic routes for the large-scale production of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, a key intermediate in pharmaceutical development. We will objective...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of synthetic routes for the large-scale production of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, a key intermediate in pharmaceutical development. We will objectively compare two primary synthetic strategies, offering detailed experimental protocols, supporting data, and critical analysis of their scalability, safety, and cost-effectiveness. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient manufacturing process for this important molecule.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs.[1][2] Consequently, the development of efficient and scalable synthetic routes to functionalized imidazo[1,2-a]pyridines is of significant interest to the pharmaceutical industry. Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate serves as a crucial building block for the synthesis of various therapeutic agents. The validation of a reliable and economical large-scale synthesis is therefore a critical step in the drug development pipeline.

This guide will evaluate two distinct synthetic pathways:

  • Route 1: A Two-Step Approach involving the initial synthesis of the un-brominated imidazo[1,2-a]pyridine core followed by a selective bromination.

  • Route 2: A One-Pot Synthesis aiming to directly produce the target molecule from readily available starting materials.

We will delve into the mechanistic underpinnings of each route, providing a rationale for the chosen reagents and conditions, and present a comparative analysis to guide the selection of the most suitable process for industrial-scale production.

Route 1: A Two-Step Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

This classical and well-established approach first constructs the core heterocyclic system and then introduces the bromine atom at the desired position. This strategy offers the advantage of well-defined intermediates and potentially easier optimization of individual steps.

Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate

The initial step involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl equivalent.[3][4] The most common and scalable approach utilizes the reaction of methyl 2-aminopyridine-5-carboxylate with 2-bromo-1,1-diethoxyethane.[5][6]

Route_1_Step_1 start Methyl 2-aminopyridine-5-carboxylate intermediate Methyl imidazo[1,2-a]pyridine-7-carboxylate start->intermediate Condensation reagent1 2-Bromo-1,1-diethoxyethane reagent1->intermediate

Caption: Workflow for the synthesis of the un-brominated intermediate.

Experimental Protocol: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate

  • Materials:

    • Methyl 2-aminopyridine-5-carboxylate

    • 2-Bromo-1,1-diethoxyethane[7][8][9]

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a stirred solution of methyl 2-aminopyridine-5-carboxylate (1.0 eq.) in ethanol, add sodium bicarbonate (2.0 eq.) and 2-bromo-1,1-diethoxyethane (1.2 eq.).

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Methyl imidazo[1,2-a]pyridine-7-carboxylate as a solid.

Causality of Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Ethanol: A suitable solvent that dissolves the starting materials and allows for a reaction temperature that facilitates the cyclization without significant decomposition.

  • 2-Bromo-1,1-diethoxyethane: A stable and commercially available source of the bromoacetaldehyde synthon. The acetal protecting group is cleaved in situ under the acidic conditions generated during the initial alkylation step.

Step 2: Selective C2-Bromination

The second step involves the selective bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C2 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling compared to liquid bromine and its high selectivity for the C2 position in the absence of a substituent at C3.[10][11]

Route_1_Step_2 intermediate Methyl imidazo[1,2-a]pyridine-7-carboxylate product Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate intermediate->product C2-Bromination reagent2 N-Bromosuccinimide (NBS) reagent2->product

Caption: Workflow for the selective C2-bromination step.

Experimental Protocol: Selective C2-Bromination

  • Materials:

    • Methyl imidazo[1,2-a]pyridine-7-carboxylate

    • N-Bromosuccinimide (NBS)[10][12]

    • Acetonitrile (MeCN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq.) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.

    • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.[13]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that is safer to handle on a large scale than elemental bromine.

  • Acetonitrile: A polar aprotic solvent that is suitable for this electrophilic substitution reaction.

  • Low Temperature (0 °C): Helps to control the exothermicity of the reaction and minimize the formation of potential by-products.

Route 2: One-Pot Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

A one-pot synthesis offers significant advantages in terms of process efficiency, reduced waste generation, and lower operational costs, making it an attractive option for large-scale manufacturing.[14][15][16] This approach aims to combine the condensation and bromination steps into a single operation.

Route_2 start Methyl 2-aminopyridine-5-carboxylate product Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate start->product One-Pot Condensation/Bromination reagent1 2,2-Dibromo-1,1-diethoxyethane (or equivalent) reagent1->product

Caption: Workflow for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis

  • Materials:

    • Methyl 2-aminopyridine-5-carboxylate

    • 2,2-Dibromo-1,1-diethoxyethane (or a combination of a brominating agent and an α-carbonyl synthon)

    • Base (e.g., K₂CO₃ or NaHCO₃)

    • Solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • To a solution of methyl 2-aminopyridine-5-carboxylate (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.5 eq.) in a polar aprotic solvent like DMF, add 2,2-dibromo-1,1-diethoxyethane (1.1 eq.) at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or HPLC.

    • After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[13]

Causality of Experimental Choices:

  • One-Pot Procedure: This approach streamlines the process by avoiding the isolation of the intermediate, which can lead to higher throughput and reduced solvent usage.

  • 2,2-Dibromo-1,1-diethoxyethane: This reagent serves as a source for both the C2-carbon of the imidazole ring and the bromine atom at that position.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Potentially higher due to optimization of individual steps.Generally lower due to potential side reactions in a one-pot setup.
Process Simplicity More complex due to isolation of the intermediate.Simpler operationally, with fewer unit operations.
Scalability Generally straightforward to scale up, with well-understood steps.May require more careful process development to control exotherms and side reactions on a large scale.
Cost-Effectiveness Higher cost due to an additional step, more solvent usage, and longer processing time.Potentially more cost-effective due to reduced labor, solvent, and energy consumption.
Safety Risks are managed in two separate, well-defined steps. The handling of NBS requires specific safety protocols.[17][18]The one-pot reaction may have a more complex thermal profile that needs careful monitoring and control during scale-up.
Waste Generation Higher due to the isolation and purification of the intermediate.Lower, aligning with green chemistry principles.

Conclusion and Recommendation

Both synthetic routes present viable options for the large-scale production of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.

Route 1 is a robust and reliable method that offers better control over each transformation, potentially leading to higher overall yields and purity. This route is recommended for initial scale-up and manufacturing where process control and product quality are of paramount importance.

Route 2 presents a more streamlined and potentially cost-effective alternative. However, it may require more significant process development and optimization to ensure consistent yields and to manage the safety aspects of a one-pot reaction on an industrial scale. This route would be an attractive second-generation process once the initial manufacturing is established.

Ultimately, the choice between these two routes will depend on the specific priorities of the manufacturing campaign, including timelines, cost targets, and the available process development resources. It is recommended to perform a thorough cost-of-goods analysis and a process hazard analysis for both routes before making a final decision.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • YouTube. (2024, June 7).
  • Feng, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Kwong, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Acmec Biochemical. (n.d.). 2032-35-1[2-Bromo-1,1-diethoxyethane].
  • Chem-Impex. (n.d.). 1,1-Diethoxy-2-bromoethane.
  • ChemNet. (n.d.). Israel 2-Bromo-1,1-diethoxyethane | 2032-35-1 supplier.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Bromosuccinimide (NBS)
  • Simson Pharma Limited. (n.d.). 2-bromo-1,1-diethoxyethane | CAS No- 2032-35-1.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Bromoacetaldehyde Diethyl Acetal | 2032-35-1.
  • Rentería-Gómez, M. A., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Novartis OAK. (2021, July 13).
  • ResearchGate. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Said, et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • E3S Web of Conferences. (n.d.).
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (n.d.).
  • Apollo Scientific. (n.d.). 67515-76-8 Cas No.
  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2020, February 25).
  • ACS Publications. (2017, June 19). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines.
  • Indian Academy of Sciences. (2019, October 16).
  • Molecules. (2019, March 4).
  • Beilstein Archives. (2020, March 26). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry.
  • Moldb. (n.d.).
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2017, May 13). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • PubChem. (n.d.).
  • Letters in Applied NanoBioScience. (2021, January 20).
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Google Patents. (n.d.). WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
  • Jubilant Ingrevia. (n.d.). 2-Amino-5-Methyl Pyridine.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Executive Summary Compound: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS: 1935107-75-7 Molecular Formula: C H BrN O Exact Mass: 253.97 (for Br) This guide details the electrospray ionization tandem mass spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS: 1935107-75-7 Molecular Formula: C


H

BrN

O

Exact Mass: 253.97 (for

Br)

This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate. As a bifunctionalized imidazo[1,2-a]pyridine scaffold, this molecule exhibits a distinct fragmentation signature driven by the interplay between the labile methyl ester at C7 and the stable bromo-substituent at C2. This document compares its performance against regioisomeric and functional analogs to aid in structural elucidation during drug development.

Experimental Protocol (Standardized)

To ensure reproducible fragmentation data, the following ESI-MS/MS protocol is recommended. This setup maximizes the detection of diagnostic ions while preserving the isotopic signature of the bromine atom.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI Positive (+)The basic N1 bridgehead nitrogen readily accepts a proton ([M+H]

).
Capillary Voltage 3.5 kVStandard potential for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but low enough to preserve the parent ion.
Collision Energy (CE) Ramp 10–40 eVLow CE (10-20 eV): Retains Br isotope pattern; cleaves ester. High CE (>30 eV): Fragments the heterocyclic core.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures quantitative protonation of the pyridine ring.

Fragmentation Analysis & Mechanism

The fragmentation of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is hierarchical. The parent ion is easily identified by the bromine isotopic pattern, followed by sequential losses of the ester group and finally the heterocyclic core disintegration.

Parent Ion Identification
  • Observed Ions: The mass spectrum displays a characteristic 1:1 doublet at m/z 254.97 (

    
    Br) and m/z 256.97  (
    
    
    
    Br).
  • Diagnostic Value: This doublet confirms the presence of a single bromine atom. Any deviation from a 1:1 ratio suggests interference or co-elution.

Primary Fragmentation Pathway (Ester Cleavage)

Upon collision-induced dissociation (CID), the protonated molecular ion


 undergoes 

-cleavage at the ester site.
  • Loss of Methoxy Radical/Methanol: The first major fragment arises from the loss of the methoxy group (

    
    , 31 Da) or methanol (32 Da), generating the acylium ion.
    
    • m/z:

      
       (Loss of 32 Da)
      
  • Decarboxylation: The acylium ion further loses carbon monoxide (CO, 28 Da).

    • m/z:

      
      
      
    • Structure: This ion corresponds to the 2-bromoimidazo[1,2-a]pyridin-7-yl cation . It retains the bromine atom, preserving the isotopic doublet.

Secondary Fragmentation (Scaffold & Halogen)

At higher collision energies (>30 eV), the imidazo[1,2-a]pyridine core begins to fragment.

  • Loss of HCN: A characteristic loss of hydrogen cyanide (27 Da) from the imidazole ring.

    • m/z:

      
       (approx).
      
  • Debromination: Direct loss of the bromine radical (

    
    , 79/81 Da) is observed but is generally less intense than ester cleavage in ESI+.
    
    • m/z:

      
       (Loss of Br).
      

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 255 / 257 (1:1 Isotope Ratio) Acylium Acylium Ion [M-OCH3]+ m/z 223 / 225 (Ester Cleavage) Parent->Acylium - CH3OH (32 Da) Low CE DeBromo Debrominated Core m/z 176 (Loss of Br) Parent->DeBromo - Br (79/81 Da) High CE Core Core Cation [M-COOCH3]+ m/z 195 / 197 (2-Bromoimidazo[1,2-a]pyridin-7-yl) Acylium->Core - CO (28 Da) RingFrag Ring Fragment [M-HCN]+ m/z ~168 (Imidazole Ring Opening) Core->RingFrag - HCN (27 Da)

Figure 1: Stepwise fragmentation pathway of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate in ESI+ mode.

Comparative Analysis

To validate the identity of this specific isomer, it must be compared against its most common alternatives: the 3-bromo regioisomer and the carboxylic acid derivative .

Regioisomer Distinction (2-Bromo vs. 3-Bromo)

The position of the bromine atom (C2 vs. C3) subtly influences fragmentation kinetics due to electronic stability.

Feature2-Bromo (Target) 3-Bromo (Alternative) Differentiation Logic
Parent Ion Stability HighModerateC3 is the site of electrophilic attack; 3-bromo is often more labile.
Fragment m/z 195/197 (Core)195/197 (Core)Identical masses. Cannot distinguish by MS1 alone.
Key Difference Retention of Br Loss of Br The 2-bromo bond is typically stronger. 3-bromo derivatives show higher abundance of [M-Br]+ ions at lower energies due to steric strain and electronic activation at C3.
Functional Group Comparison (Ester vs. Acid)

Distinguishing the methyl ester from the hydrolyzed acid or other derivatives.

CompoundParent m/zPrimary LossDiagnostic Fragment
Methyl Ester (Target) 255 / 257-32 Da (Methanol)m/z 223 (Acylium)
Carboxylic Acid 241 / 243-18 Da (Water)m/z 223 (Acylium)
Ethyl Ester 269 / 271-46 Da (Ethanol)m/z 223 (Acylium)

Insight: While all three derivatives eventually converge to the same acylium core (m/z 223), the neutral loss from the parent ion (-32 vs -18 vs -46) definitively identifies the substituent.

References

  • Imidazo[1,2-a]pyridine Scaffold Analysis: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry, 2021.

  • General Fragmentation of Methyl Esters: Mass Spectrometry: Fragmentation of Carboxylic Acids and Esters. Miami University Chemistry Dept.

  • Bromine Isotope Patterns: Pyridine, 2-bromo- Mass Spectrum (NIST). NIST Mass Spectrometry Data Center.

  • Compound Data & Physical Properties: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (PubChem). National Center for Biotechnology Information.

Comparative

Comparison of catalytic systems for coupling Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Technical Guide: Catalytic Coupling Strategies for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Executive Summary & Structural Analysis Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Catalytic Coupling Strategies for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Executive Summary & Structural Analysis

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7) is a high-value heteroaromatic scaffold.[1] Its utility in drug discovery stems from the imidazo[1,2-a]pyridine core—a "privileged structure" found in anxiolytics (e.g., Alpidem, Zolpidem) and anti-infectives—combined with a modifiable ester at C7 and a reactive bromide at C2.

Mechanistic Insight (The "Why"): The reactivity of the C2-bromide is heavily influenced by the C7-methyl ester.

  • Electronic Activation: The ester is a strong electron-withdrawing group (EWG). Through conjugation, it pulls electron density from the ring system, making the C2-Br bond more susceptible to Oxidative Addition by Pd(0) species compared to a neutral imidazopyridine.

  • Base Sensitivity: The ester moiety is labile. Catalytic systems utilizing strong hydroxide bases (NaOH, KOH) or high temperatures in protic solvents risk saponification (hydrolysis) to the carboxylic acid. Therefore, mild bases (Cs₂CO₃, K₃PO₄) and non-protic or hindered alcohol solvents are critical for chemoselectivity.

Comparative Analysis of Catalytic Systems

This section evaluates three primary cross-coupling modalities: Suzuki-Miyaura (C-C), Sonogashira (C-C), and Buchwald-Hartwig (C-N).

Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Objective: Coupling with phenylboronic acid derivatives.

FeatureSystem A: The "Workhorse" System B: High-Turnover Gen-3
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G3
Ligand Class Bidentate Ferrocenyl (Chelating)Bulky Biaryl Phosphine (Monodentate)
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1)
Temp/Time 80–100°C, 4–12 h40–60°C, 1–2 h
Yield (Avg) 75–85%90–95%
Pros Robust; air-stable precatalyst; cheap.Fast oxidative addition; works at lower temps; excellent for sterically hindered boronic acids.
Cons Requires higher Pd loading (5 mol%).More expensive; catalyst removal can be harder.

Expert Recommendation: Use System A for routine library synthesis due to cost-efficiency. Switch to System B if the boronic acid is unstable (prone to protodeboronation) or sterically hindered, as the faster rate preserves the coupling partner.

Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for "Click" chemistry or rigid linkers.

FeatureSystem A: Classical (Cu-Cocatalyzed) System B: Copper-Free
Catalyst Pd(PPh₃)₂Cl₂ Pd(OAc)₂ / XPhos
Co-Catalyst CuI (5 mol%)None
Base Et₃N or DiisopropylamineCs₂CO₃
Solvent DMF or THFMeCN or Toluene
Temp RT to 60°C80°C
Yield (Avg) 80–90%70–80%
Key Risk Glaser Homocoupling of the alkyne (dimerization) is a major side reaction with Cu.Eliminates homocoupling; cleaner reaction profile.

Expert Recommendation: Start with System A for standard terminal alkynes. If you observe significant homocoupling (di-alkyne formation) or if the substrate coordinates copper (poisoning the cycle), strictly use System B .

Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination with secondary amines (e.g., morpholine, piperazines).

FeatureSystem A: First Generation System B: Modern Specialty
Catalyst Pd₂(dba)₃ / BINAP BrettPhos Pd G3
Base Cs₂CO₃ (Weak) or NaOtBu (Strong)NaOtBu or LHMDS
Solvent Toluene1,4-Dioxane
Temp 100–110°C60–80°C
Scope Good for secondary cyclic amines.Essential for primary amines and anilines.
Yield 60–75%85–95%

Expert Recommendation: The 7-EWG makes the C2 position electron-deficient, which can actually facilitate nucleophilic attack. However, for catalytic amination, BrettPhos (System B) is superior because it prevents the formation of stable Pd-amine complexes that shut down the cycle, a common issue with basic nitrogen heterocycles.

Visualization of Reaction Pathways

ReactionLandscape SM Methyl 2-bromoimidazo [1,2-a]pyridine-7-carboxylate (EWG Activated) Suzuki Suzuki Product (Biaryl) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, Dioxane/H2O (Robust) Sono Sonogashira Product (Alkynyl) SM->Sono Pd(PPh3)2Cl2, CuI Terminal Alkyne Et3N, DMF (Std. Protocol) Buchwald Buchwald Product (Amino) SM->Buchwald BrettPhos Pd G3 Primary/Sec Amine NaOtBu, Dioxane (High Yield)

Figure 1: Divergent synthesis pathways from the core scaffold. The electron-withdrawing ester at C7 activates the C2-bromide for these Pd-catalyzed cycles.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling (High-Throughput Compatible)

Use this for attaching aryl/heteroaryl groups.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Base: K₃PO₄ (2.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, base, and catalyst.[2]

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add the degassed solvent mixture via syringe.

    • Heat to 90°C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The ester makes the product slightly polar; expect elution around 30-50% EtOAc.

Protocol B: Copper-Free Sonogashira (For "Clean" Linkers)

Use this if the alkyne is prone to homocoupling.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • Combine Pd(OAc)₂ and XPhos in MeCN and stir for 15 mins under Argon to form the active catalytic species (solution turns yellow/orange).

    • Add the scaffold, alkyne, and Cs₂CO₃.

    • Heat to 80°C for 12 hours.

    • Filtration: Filter through a Celite pad to remove inorganic salts and Pd black before column chromatography.

Mechanistic Logic: The "EWG Effect"

The following diagram illustrates why the 7-carboxylate is crucial. It lowers the energy barrier for the initial oxidative addition step but requires care during the base-mediated transmetallation step to avoid hydrolysis.

Mechanism cluster_EWG Electronic Effect of 7-COOMe Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by 7-COOMe) Pd0->OxAdd Fast Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base Dependent) Complex1->TransMet Rate Limiting (Sterics) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Effect Pulls e- density from C2 Stabilizes Anionic Trans. State Effect->OxAdd

Figure 2: Catalytic cycle highlighting the electronic activation provided by the ester group.

References

  • General Suzuki Coupling of Imidazo[1,2-a]pyridines

    • Title: "Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids."
    • Source: Molecules (2023).
    • URL: [Link] (Contextual validation via search result 1.13)

  • Buchwald-Hartwig Conditions for 2-Bromopyridines

    • Title: "A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
    • Source: Journal of Organic Chemistry (2007), 72(9), 3606-3607.
    • URL: [Link]

  • Sonogashira Coupling Protocols (Cu-Free vs Standard)

    • Title: "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions."
    • Source: Beilstein Journal of Organic Chemistry (2014), 10, 437-441.
    • URL: [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Microwave irradiation enables an expeditious one-pot, ligand-free, Pd(OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines."[3]

    • Source: Organic Letters (2014), 16, 3016-3019.[3]

    • URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Operational Safety Guide: Handling Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Disclaimer: A specific, verified Safety Data Sheet (SDS) for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS No. 1935107-75-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

Disclaimer: A specific, verified Safety Data Sheet (SDS) for Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS No. 1935107-75-7) is not widely available. This guide is therefore built upon a rigorous analysis of the chemical's structure and safety data from closely related bromo-imidazo[1,2-a]pyridine analogs.[1][2] The toxicological properties of this specific molecule have not been fully investigated.[1] Consequently, it must be handled with a high degree of caution, assuming it presents hazards similar to its structural class until proven otherwise. This document is intended to supplement, not replace, your institution's formal safety protocols and the judgment of trained laboratory personnel.

Hazard Assessment & Risk Mitigation

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate is a halogenated, heterocyclic aromatic compound.[3] This chemical class often presents risks of irritation and potential toxicity upon exposure. The primary risks associated with handling this compound in a solid (powder) form are exposure through skin contact, eye contact, and inhalation of airborne particulates.[1][4][5]

The core principle of mitigation is to use a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to create a multi-layered defense against exposure. The primary engineering control for this compound is a certified chemical fume hood.

Hazard Type Potential Risk Primary Rationale & Mitigation Strategy
Skin Contact Causes skin irritation (Predicted: Category 2).[1][2]The bromo-substituted heterocyclic structure may lead to dermal irritation or sensitization. Mitigation: Use of appropriate chemical-resistant gloves and a lab coat is mandatory to prevent direct contact.[6]
Eye Contact Causes serious eye irritation (Predicted: Category 2).[1][2]Fine powders can easily become airborne and contact the eyes, causing significant irritation. Mitigation: Chemical splash goggles and a face shield provide a robust barrier against dust and accidental splashes.[6]
Inhalation May cause respiratory tract irritation (Predicted: STOT SE Category 3).[1][2]Inhaling fine dust can irritate the nose, throat, and lungs. Mitigation: All manipulations that could generate dust (e.g., weighing, transferring) must be performed within a chemical fume hood to contain and exhaust airborne particles.[5]
Ingestion Harmful if swallowed (Predicted).Accidental ingestion can occur via contaminated hands. Mitigation: Prohibit eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your last and most personal line of defense. It must be worn correctly and be appropriate for the task. The following PPE is mandatory for all handling of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.

Protection Type Recommended Equipment Specifications and Rationale
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles must meet ANSI Z87.1 standards and provide a full seal around the eyes. A face shield is worn over the goggles to protect the entire face from splashes and particulates, especially during transfers of material.[6]
Hand Chemical-Resistant GlovesNitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use. For extended handling or in case of contamination, immediately remove and replace gloves. Consider double-gloving for added protection.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat made of a material like Nomex® or treated cotton protects against splashes and prevents contamination of personal clothing.[6]
Respiratory Engineering Control: Chemical Fume HoodThis is not PPE, but the primary method of respiratory protection. All handling must occur in a properly functioning fume hood.[6] In the rare event of fume hood failure or a large spill, a full-face respirator with appropriate cartridges may be necessary for emergency response.[5]

Operational Workflow: From Receipt to Use

A disciplined, step-by-step approach is critical to ensuring safety. This workflow minimizes the potential for exposure at every stage of handling.

Step 1: Pre-Handling Preparations
  • Designate Area: Clearly designate a workspace within a certified chemical fume hood for handling the compound.

  • Verify Airflow: Confirm the fume hood is functioning correctly (check the monitor and use a kimwipe or tissue to visually confirm inward airflow).

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), a designated hazardous waste container, and a spill kit are inside the fume hood or within immediate reach before retrieving the chemical.[6]

Step 2: Donning PPE

The sequence of putting on PPE is crucial to avoid cross-contamination.

ppe_donning_workflow cluster_donning PPE Donning Sequence A 1. Lab Coat (Fasten completely) B 2. Chemical-Resistant Gloves (Ensure proper fit) A->B C 3. Goggles & Face Shield (Adjust for secure fit) B->C

Figure 1. Sequential process for donning PPE.
Step 3: Chemical Handling
  • Transfer: Gently open the container inside the fume hood. Use a spatula to carefully weigh and transfer the solid material, minimizing any actions that could create dust.[4][5] Avoid scooping aggressively or dropping the powder.

  • Containment: Keep the chemical container tightly closed when not in use.[2][7][8] If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Work Practice: Always work with the sash of the fume hood at the lowest practical height.

Step 4: Doffing PPE

Removing PPE in the correct order is critical to prevent contaminating yourself and the laboratory. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

ppe_doffing_workflow cluster_doffing PPE Doffing Sequence D 1. Gloves (Peel off without touching skin) E 2. Face Shield & Goggles (Handle by straps) D->E F 3. Lab Coat (Roll inward, away from body) E->F G 4. Wash Hands Thoroughly F->G

Figure 2. Sequential process for safely doffing PPE.

Emergency Procedures & Decontamination

Spill Response

For any spill, alert personnel in the immediate area and assess the situation.

  • Minor Solid Spill (Contained within the fume hood):

    • Ensure your PPE is intact.

    • Do NOT use a dry cloth or paper towel, as this will generate dust.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[9]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[1][7]

    • Decontaminate the area with a cloth dampened with an appropriate solvent, followed by soap and water. Place all cleanup materials in the waste container.[9][10]

  • Major Spill (Outside a fume hood, or a large quantity):

    • Evacuate the immediate area.[4][11]

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Prevent entry into the affected area.[11]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.[11]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[4][5] Seek immediate medical attention.

Waste Management & Disposal

Improper disposal of chemical waste poses a significant risk to personnel and the environment.

Disposal Protocol
  • Collection: All materials contaminated with Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate, including used gloves, weigh boats, spill cleanup debris, and empty containers, must be collected as hazardous waste.[4]

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Disposal: The final disposal must be handled by your institution's EHS department in accordance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in the regular trash.[1][4]

waste_disposal_workflow cluster_waste Chemical Waste Disposal Workflow Gen Generation of Waste (e.g., used gloves, spill debris) Collect Collect in Labeled, Sealed Hazardous Waste Container Gen->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Figure 3. Workflow for proper chemical waste disposal.

References

  • Vertex AI Search. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (n.d.). Spill procedure: Clean-up guidance.
  • TCI Chemicals. (2024, October 19). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
  • Vertex AI Search. (n.d.). 1.3.2 Spill-Procedures.
  • Midwest Consortium for Hazardous Waste Worker Training. (n.d.). Personal Protective Equipment Participant Guide.
  • ChemicalBook. (2025, July 19). IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet.
  • Fisher Scientific. (2012, November 23). SAFETY DATA SHEET.
  • Moldb. (n.d.). 1935107-75-7 | Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate.
  • PSFC. (n.d.). Halogenated Solvents.
  • Vertex AI Search. (n.d.). 2 - SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate - Safety Data Sheet.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals.
  • Echemi. (n.d.). methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate Safety Data Sheets.

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